(S,R,S)-AHPC-C4-NH2 dihydrochloride
Descripción
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Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N5O4S.2ClH/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28;;/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34);2*1H/t20-,21+,24-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJGQVIKGJREIR-IYCRVZLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41Cl2N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S,R,S)-AHPC-C4-NH2 Dihydrochloride: A Technical Guide to its Application in Targeted Protein Degradation
(S,R,S)-AHPC-C4-NH2 dihydrochloride is a synthetic, high-affinity von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand conjugated to a 4-carbon (C4) alkyl amine linker. This molecule is a critical chemical tool for researchers in drug discovery and chemical biology, primarily serving as a foundational building block for the creation of Proteolysis Targeting Chimeras (PROTACs). Its dihydrochloride salt form enhances its aqueous solubility and stability, facilitating its use in biological experiments.
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. (S,R,S)-AHPC-C4-NH2 provides the VHL-recruiting moiety of the PROTAC. The terminal primary amine of the C4 linker serves as a versatile chemical handle for the covalent attachment of a ligand that targets a specific protein of interest (POI).
This guide details the core application of this compound in the research of targeted protein degradation, with a focus on its use in the development of PROTACs against the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator implicated in various cancers.
The PROTAC-Mediated Protein Degradation Pathway
The fundamental mechanism of action for a PROTAC synthesized using (S,R,S)-AHPC-C4-NH2 involves the formation of a ternary complex between the target protein (POI), the PROTAC itself, and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Application in Targeting the PRC2 Complex
A notable application of VHL-based PROTACs, including those synthesized from precursors like (S,R,S)-AHPC-C4-NH2, is the targeted degradation of components of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] The PRC2 complex, which includes the core subunits EED, SUZ12, and EZH2, is an epigenetic writer that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of PRC2 activity is a driver in several cancers, making it an attractive therapeutic target.
Research has demonstrated that targeting the EED subunit with a PROTAC can lead to the degradation of not only EED itself but also the entire PRC2 complex, including EZH2 and SUZ12.[1][4] This approach offers a potential therapeutic advantage over small molecule inhibitors that only block the enzymatic activity of EZH2, as it eliminates the entire protein complex, mitigating potential scaffolding functions and the development of resistance.
Quantitative Data from EED-Targeting PROTAC Studies
The following table summarizes key quantitative data from studies on EED-targeting PROTACs, showcasing their potency in binding, enzymatic inhibition, and cellular growth inhibition.
| Compound ID | Target | E3 Ligase Ligand | pKD (EED) | pIC50 (PRC2 activity) | GI50 (Karpas422 cells) | Reference |
| PROTAC 1 | EED | VHL | 9.27 | 8.11 | 57 nM | [4] |
| PROTAC 2 | EED | VHL | 9.02 | 8.17 | 45 nM | [4] |
pKD represents the negative logarithm of the dissociation constant, indicating binding affinity. pIC50 is the negative logarithm of the half-maximal inhibitory concentration. GI50 is the half-maximal growth inhibition concentration.
Experimental Protocols
The development and characterization of PROTACs synthesized from (S,R,S)-AHPC-C4-NH2 involve a series of key experiments to confirm their mechanism of action and efficacy. Below are detailed methodologies for these essential assays.
PROTAC Synthesis Workflow
The synthesis of an EED-targeting PROTAC using this compound typically involves the coupling of the primary amine on the linker to a carboxylic acid on the EED-targeting ligand.
References
- 1. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to (S,R,S)-AHPC-C4-NH2 Dihydrochloride for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological applications, and relevant experimental protocols for (S,R,S)-AHPC-C4-NH2 dihydrochloride. This molecule is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in modern drug discovery.
Core Chemical Properties
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a four-carbon alkyl linker with a terminal amine group. The dihydrochloride salt form is specifically designed to enhance aqueous solubility and stability, facilitating its use in biological assays.[1]
Table 1: Chemical and Physical Properties of (S,R,S)-AHPC-C4-NH2 and its Dihydrochloride Salt
| Property | Value | Source |
| Compound Name | This compound | N/A |
| Synonyms | VH032-C4-NH2 dihydrochloride | [2] |
| Molecular Formula | C₂₇H₄₁Cl₂N₅O₄S | Inferred |
| Molecular Weight | 602.62 g/mol | N/A |
| CAS Number | 2138439-53-7 (free base) | [1] |
| 2245697-83-8 (hydrochloride) | [3] | |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | N/A |
| Solubility | Soluble in DMSO | [5] |
| Enhanced water solubility compared to free base | [1] | |
| Storage and Stability | Store at -20°C for up to 3 years (powder). In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [4] |
Biological Activity and Mechanism of Action
This compound serves as a crucial component for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This specific linker-ligand conjugate has been instrumental in the development of PROTACs targeting the Embryonic Ectoderm Development (EED) protein.[6][7] EED is a core subunit of the Polycomb Repressive Complex 2 (PRC2), which also includes EZH2 and SUZ12. The PRC2 complex plays a critical role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of PRC2 activity is implicated in various cancers.
PROTACs synthesized using (S,R,S)-AHPC-C4-NH2 have been shown to induce the degradation of not only EED but also the other core components of the PRC2 complex, EZH2 and SUZ12.[8][9][10] This leads to a potent inhibition of PRC2 enzymatic activity and has shown anti-proliferative effects in PRC2-dependent cancer cell lines.[8][9][10]
Signaling Pathway: PROTAC-mediated Degradation of the PRC2 Complex
The following diagram illustrates the mechanism of action for an EED-targeted PROTAC utilizing the (S,R,S)-AHPC-C4-NH2 linker.
Caption: PROTAC-mediated degradation of the PRC2 complex.
Experimental Protocols
While the precise, step-by-step synthesis and characterization protocols for this compound are detailed in the supplementary materials of specialized scientific literature, such as Hsu JH, et al., Cell Chemical Biology, 2019, this guide provides a general framework for its use in protein degradation experiments.
General Experimental Workflow for Assessing PROTAC Efficacy
The following diagram outlines a typical workflow for evaluating the efficacy of a PROTAC synthesized from this compound.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Detailed Protocol: Western Blot for PROTAC-Induced Protein Degradation
This protocol provides a detailed methodology for quantifying target protein degradation using Western blotting.
1. Cell Culture and Treatment:
-
Seed the appropriate cancer cell line (e.g., a PRC2-dependent line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the synthesized EED-targeted PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a predetermined duration (e.g., 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (e.g., DMSO) and potentially a negative control (an inactive epimer of the PROTAC).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (EED, EZH2, SUZ12) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
Quantitative Data
PROTACs developed using (S,R,S)-AHPC-C4-NH2 as a VHL ligand-linker have demonstrated potent biological activity. The following table summarizes key quantitative data for EED-targeted PROTACs as reported in the literature.
Table 2: Biological Activity of EED-Targeted PROTACs
| Parameter | Value | Cell Line | Source |
| Binding Affinity to EED (pKD) | ~9.0 | N/A | [8][9] |
| PRC2 Enzyme Inhibition (pIC₅₀) | ~8.1 | N/A | [8][9] |
| Half-maximal Growth Inhibition (GI₅₀) | 49-58 nM | PRC2-dependent cancer cells | [8][9] |
Conclusion
This compound is a valuable and versatile chemical tool for the development of potent and selective PROTACs. Its optimized properties facilitate the synthesis of degraders that can effectively target challenging disease-related proteins, such as those within the PRC2 complex. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage this technology in their discovery programs. For detailed synthesis and characterization data, consulting the primary scientific literature is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
(S,R,S)-AHPC-C4-NH2 Dihydrochloride: A Technical Guide to a Key VHL E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system. PROTACs consist of two distinct ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to its favorable biological properties. A critical component for constructing VHL-recruiting PROTACs is the VHL ligand itself. (S,R,S)-AHPC-C4-NH2 dihydrochloride, a derivative of the potent VHL ligand (S,R,S)-AHPC (also known as VH032), serves as a key building block in the synthesis of these degraders. Its structure incorporates the VHL-binding motif and a C4-amine linker, providing a convenient attachment point for a target protein ligand. This technical guide provides an in-depth overview of this compound, its application in the development of EED-targeted PROTACs, and the experimental protocols used for its characterization.
Mechanism of Action: The PROTAC-Mediated Degradation Pathway
(S,R,S)-AHPC-C4-NH2 functions as the VHL E3 ligase-recruiting moiety within a PROTAC. Once coupled to a ligand for a target protein, the resulting PROTAC orchestrates a series of events leading to the target's degradation.
Application in EED-Targeted Degradation
A notable application of (S,R,S)-AHPC-C4-NH2 is in the construction of PROTACs targeting the Polycomb Repressive Complex 2 (PRC2). Deregulation of PRC2, which includes the core subunits EED, EZH2, and SUZ12, is implicated in various cancers. The PROTAC UNC6852 was developed by linking a ligand for the EED subunit to a VHL ligand derived from a precursor similar to (S,R,S)-AHPC-C4-NH2.[1][2] UNC6852 has been shown to induce the degradation of not only EED but also other core components of the PRC2 complex.[1]
Quantitative Data: Degradation Efficiency of UNC6852
The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of the PRC2 complex components by UNC6852 in cellular assays.[1][3]
| Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| EED | HeLa | 0.79 ± 0.14 | 92 | [1] |
| EZH2 | HeLa | 0.3 ± 0.19 | 75 | [1] |
| SUZ12 | HeLa | 0.59 | 82 | [4] |
Note: The ligand for EED within UNC6852 has an IC50 of 247 nM.[5][6][7]
Experimental Protocols
The characterization of VHL ligands and the PROTACs they form is crucial for drug development. Below are detailed methodologies for key experiments.
VHL Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of a ligand for the VHL E3 ligase complex. It relies on the transfer of energy between a donor fluorophore (e.g., Europium-labeled anti-tag antibody) and an acceptor fluorophore (e.g., a fluorescently labeled VHL ligand probe) when they are in close proximity.
Materials:
-
His-tagged VHL-ElonginB-ElonginC (VBC) complex
-
Anti-His Europium-labeled antibody (Donor)
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) (Acceptor)
-
(S,R,S)-AHPC-C4-NH2 or PROTAC of interest
-
Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100
-
384-well low-volume plates
Procedure:
-
Prepare a serial dilution of the test compound ((S,R,S)-AHPC-C4-NH2 or a PROTAC containing it).
-
In a 384-well plate, add the test compound dilutions.
-
Prepare a master mix containing the His-VBC complex, the anti-His Europium antibody, and the fluorescent VHL ligand probe in assay buffer.
-
Add the master mix to each well of the plate.
-
Incubate the plate at room temperature, protected from light, for at least 90 minutes to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
The ratio of acceptor to donor emission is calculated. A decrease in this ratio with increasing concentrations of the test compound indicates competitive binding to VHL. The IC50 value can be determined by fitting the data to a dose-response curve.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in the levels of a target protein following treatment with a PROTAC.
Procedure:
-
Cell Treatment: Plate cells (e.g., HeLa) and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., UNC6852) for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-EED). Also, probe for a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Secondary Antibody: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. The percentage of degradation can be calculated relative to the vehicle-treated control.
Conclusion
This compound is a valuable chemical tool for the development of VHL-recruiting PROTACs. Its utility has been demonstrated in the creation of potent degraders of the PRC2 complex, highlighting its potential in the design of novel therapeutics for cancer and other diseases. The experimental protocols outlined in this guide provide a framework for researchers to characterize the binding and degradation properties of PROTACs synthesized using this and similar VHL ligand-linker conjugates. As the field of targeted protein degradation continues to expand, the availability of well-characterized and versatile building blocks like (S,R,S)-AHPC-C4-NH2 will be essential for advancing this promising therapeutic modality.
References
- 1. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. UNC6852 | Ligands for PROTAC | Histone Methyltransferase | TargetMol [targetmol.com]
An In-depth Technical Guide to (S,R,S)-AHPC-C4-NH2 Dihydrochloride: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C4-NH2 dihydrochloride is a synthetic E3 ligase ligand-linker conjugate that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the structure, mechanism of action, and application of this compound in the context of targeted protein degradation.
This compound, also known as VH032-C4-NH2 dihydrochloride, incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This VHL ligand is connected to a four-carbon alkyl linker that terminates with a primary amine group (-NH2).[2] The dihydrochloride salt form of this compound enhances its water solubility and stability, facilitating its use in aqueous buffers for various experimental settings.[2] The terminal amine serves as a versatile chemical handle for conjugation to a ligand that binds to a specific protein of interest, thereby forming a complete PROTAC molecule.
Core Structure and Properties
The fundamental structure of (S,R,S)-AHPC-C4-NH2 consists of three key components: the VHL-binding ligand, a linker, and a reactive moiety for further synthesis.
| Component | Description |
| VHL Ligand | The (S,R,S)-AHPC core provides high-affinity and specific binding to the VHL E3 ubiquitin ligase, a critical step in initiating the degradation process. |
| Linker | A four-carbon (C4) alkyl chain that spatially separates the VHL ligand from the target protein ligand in the final PROTAC construct. The linker's length and composition are crucial for optimal ternary complex formation. |
| Reactive Moiety | A terminal primary amine (-NH2) group that allows for covalent attachment to a target protein ligand through various chemical reactions, most commonly amide bond formation. |
Mechanism of Action: The PROTAC Pathway
This compound is a key starting material for the synthesis of VHL-based PROTACs. Once incorporated into a PROTAC, it facilitates the degradation of a target protein through the ubiquitin-proteasome system.
The signaling pathway is as follows:
References
(S,R,S)-AHPC-C4-NH2: A Technical Guide to its Discovery and Synthesis for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C4-NH2 is a synthetic chemical entity that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is an E3 ligase ligand-linker conjugate, incorporating the (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) core, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a four-carbon amine linker. This molecule is instrumental in the design of PROTACs aimed at inducing the degradation of specific target proteins through the ubiquitin-proteasome system. A notable application of (S,R,S)-AHPC-C4-NH2 is in the creation of PROTACs targeting Embryonic Ectoderm Development (EED), a core subunit of the Polycomb Repressive Complex 2 (PRC2).
This technical guide provides a comprehensive overview of the discovery, synthesis, and application of (S,R,S)-AHPC-C4-NH2, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties
A summary of the key physicochemical properties of (S,R,S)-AHPC-C4-NH2 is presented in the table below.
| Property | Value |
| Chemical Formula | C27H39N5O4S |
| Molecular Weight | 529.7 g/mol |
| CAS Number | 2138439-53-7 |
| Appearance | Solid |
Quantitative Data
The utility of (S,R,S)-AHPC-C4-NH2 is demonstrated through its incorporation into functional PROTACs. The following tables summarize the quantitative data for an EED-targeted PROTAC developed using this linker, as reported by Hsu JH, et al. in 2019.[1][2][3] The parent VHL ligand, also known as VH032, exhibits a specific binding affinity for the VHL E3 ligase.
Table 1: Binding Affinity of the Core VHL Ligand
| Ligand | Target | Method | Kd (nM) |
| (S,R,S)-AHPC (VH032) | VHL | Not Specified | 185 |
Table 2: Activity of an EED-Targeted PROTAC Utilizing (S,R,S)-AHPC-C4-NH2
| Parameter | Target/System | Value |
| pKi (EED Binding) | EED | ~9.0 |
| pIC50 (PRC2 Activity) | PRC2 Enzyme Complex | ~8.1 |
| GI50 (Cell Growth Inhibition) | PRC2-dependent cancer cells | 49-58 nM |
Experimental Protocols
Synthesis of (S,R,S)-AHPC-C4-NH2
Materials:
-
(S,R,S)-AHPC hydrochloride
-
Boc-4-aminobutanoic acid
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., Trifluoroacetic acid - TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Amide Coupling:
-
Dissolve (S,R,S)-AHPC hydrochloride (1 equivalent) and Boc-4-aminobutanoic acid (1.1 equivalents) in anhydrous DMF.
-
To this solution, add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Boc-protected (S,R,S)-AHPC-C4-NH2.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure.
-
The residue can be further purified by reverse-phase HPLC to yield the final product, (S,R,S)-AHPC-C4-NH2, as a TFA salt.
-
In Vitro Binding Assay (Fluorescence Polarization)
This protocol describes a method to determine the binding affinity of the VHL ligand component to the VHL protein.
Materials:
-
Recombinant VHL protein
-
Fluorescently labeled VHL ligand (tracer)
-
(S,R,S)-AHPC-C4-NH2
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of (S,R,S)-AHPC-C4-NH2 in the assay buffer.
-
In a microplate, add the serially diluted compound.
-
Add a constant concentration of the fluorescently labeled VHL ligand (tracer) to each well.
-
Add a constant concentration of the recombinant VHL protein to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the compound concentration and fit the data to a suitable binding model to determine the IC50, from which the Ki can be calculated.
Visualizations
Signaling Pathway: PROTAC-Mediated Degradation of EED
The following diagram illustrates the mechanism of action for an EED-targeted PROTAC that utilizes the (S,R,S)-AHPC-C4-NH2 linker to recruit the VHL E3 ligase.
Caption: PROTAC-mediated degradation of the EED protein.
Experimental Workflow: Development of an (S,R,S)-AHPC-C4-NH2 based PROTAC
This diagram outlines the general workflow for the development and characterization of a PROTAC molecule starting from the (S,R,S)-AHPC-C4-NH2 linker.
Caption: A generalized workflow for PROTAC development.
Conclusion
(S,R,S)-AHPC-C4-NH2 is a valuable and versatile chemical tool for the development of VHL-recruiting PROTACs. Its successful application in creating potent degraders of challenging targets like EED highlights its significance in the field of targeted protein degradation. This guide provides a foundational understanding for researchers and drug development professionals to utilize this molecule in their discovery efforts. Further optimization of linkers, building upon the (S,R,S)-AHPC-C4-NH2 scaffold, will continue to be a key area of research in the quest for more effective and selective protein-degrading therapeutics.
References
(S,R,S)-AHPC-C4-NH2 Dihydrochloride: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC consists of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
This technical guide focuses on (S,R,S)-AHPC-C4-NH2 dihydrochloride , a key building block for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The (S,R,S)-AHPC moiety serves as a high-affinity VHL ligand, while the C4-NH2 linker provides a versatile attachment point for a POI ligand. The dihydrochloride salt form of this compound generally offers enhanced water solubility and stability, which is advantageous for experimental applications.[1]
This document provides a comprehensive overview of the mechanism of action, relevant signaling pathways, quantitative data from a representative PROTAC, and detailed experimental protocols to aid researchers in the design and evaluation of PROTACs utilizing this VHL ligand-linker conjugate.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs constructed using (S,R,S)-AHPC-C4-NH2 function by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
References
A Technical Guide to the Core Principles of PROTACs Utilizing VHL Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] Among the E3 ligases exploited for PROTAC development, the von Hippel-Lindau (VHL) E3 ligase has become one of the most widely utilized due to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[4][5] This guide delves into the fundamental principles of VHL-based PROTACs, detailing their mechanism of action, key components, and the experimental methodologies used for their characterization.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary function of a VHL-based PROTAC is to induce the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule itself, and the target protein.[6] This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, a process catalyzed by the E3 ligase.[1] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.[2] A key feature of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a potent and sustained pharmacological effect.[2]
Below is a diagram illustrating the catalytic cycle of a VHL-based PROTAC.
Core Components of VHL-Based PROTACs
A VHL-based PROTAC is comprised of three essential components: a VHL ligand, a ligand for the protein of interest (POI), and a linker connecting the two.
VHL Ligands
The development of potent and specific small molecule ligands for VHL has been a cornerstone of VHL-based PROTAC design. These ligands typically mimic the endogenous substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α).[5] A key structural feature of most VHL ligands is a (2S,4R)-4-hydroxyproline core, which is crucial for binding to the VHL protein.[5] Structure-guided design has led to the development of highly potent VHL ligands such as VH032 and VH101, which exhibit nanomolar binding affinities.[5]
| VHL Ligand | Binding Affinity (KD to VHL) | Assay Method |
| Ligand 1 | 4.1 µM (IC50) | Isothermal Titration Calorimetry (ITC) |
| Ligand 2 | 2.5 µM (IC50) | Isothermal Titration Calorimetry (ITC) |
| Ligand 3 | 1.8 µM (IC50) | Isothermal Titration Calorimetry (ITC) |
| VH032 | 185 nM | Fluorescence Polarization (FP) |
| VH101 | 44 nM | Fluorescence Polarization (FP) |
Table 1: Binding Affinities of Selected VHL Ligands. [5]
POI Ligands
The choice of the POI ligand determines the target selectivity of the PROTAC. Any molecule that binds to the target protein with sufficient affinity can potentially be incorporated into a PROTAC. This versatility allows for the targeting of a wide range of proteins, including those traditionally considered "undruggable" such as transcription factors and scaffolding proteins.
Linker
The linker is a critical component that connects the VHL ligand and the POI ligand. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex, and consequently, the degradation efficiency of the PROTAC.[7] Optimization of the linker is a crucial step in the design of effective PROTACs.
Quantitative Assessment of PROTAC Activity
The efficacy of a PROTAC is typically characterized by two key parameters:
-
DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax : The maximum percentage of target protein degradation achievable with the PROTAC.
| PROTAC | Target | Cell Line | DC50 | Dmax |
| PROTAC 139 | BRD4 | PC3 | 3.3 nM | 97% |
| PROTAC 139 | BRD4 | EOL-1 | 0.87 nM | 96% |
| PROTAC 141 | BRD4 | PC3 | 2.58 nM | 94% |
| PROTAC 141 | BRD4 | EOL-1 | 216 nM | 67% |
| KRAS PROTAC (352) | KRAS | Not Specified | 43 nM | >75% |
| KRAS PROTAC (360) | KRAS | Not Specified | <10 nM | >75% |
| KRAS PROTAC (361) | KRAS | Not Specified | <10 nM | >75% |
Table 2: Degradation Potency of Exemplary VHL-Based PROTACs. [5]
Experimental Protocols for PROTAC Characterization
A variety of in vitro and cell-based assays are employed to characterize the activity of VHL-based PROTACs.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to study and quantify this interaction.
Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI): These label-free techniques measure the binding kinetics and affinity of the PROTAC to the POI and VHL, both individually and in the context of the ternary complex.[4]
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[4]
Pull-down Assays: In this biochemical approach, a tagged version of the POI or VHL is used to "pull down" the other components of the ternary complex from a solution containing the PROTAC. The presence of the other components is then detected by Western blotting.[8]
NanoBRET™ Ternary Complex Assay: This live-cell assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to monitor the proximity of the POI and VHL within the cell upon treatment with a PROTAC.[3]
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing purified E1 activating enzyme, E2 conjugating enzyme, VHL E3 ligase complex, ubiquitin, ATP, the target protein, and the PROTAC.
-
Incubation: The reaction is incubated to allow for the ubiquitination cascade to occur.
-
Detection: The reaction products are separated by SDS-PAGE, and the ubiquitinated target protein is detected by Western blotting using an antibody specific to the target protein. An increase in higher molecular weight bands corresponding to the ubiquitinated protein indicates successful PROTAC-mediated ubiquitination.[1]
Protein Degradation Assays
These assays quantify the reduction in the levels of the target protein in cells treated with a PROTAC.
Western Blotting:
-
Cell Treatment: Cells are treated with varying concentrations of the PROTAC for a specific duration.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody that specifically recognizes the target protein, followed by a secondary antibody conjugated to an enzyme for detection.
-
Data Analysis: The intensity of the protein bands is quantified, and the percentage of protein degradation is calculated relative to a vehicle-treated control. This data is used to determine the DC50 and Dmax values.[2]
HiBiT Protein Degradation Assay: This is a sensitive, plate-based luminescent assay for quantifying protein degradation.
-
Cell Line Engineering: A cell line is engineered using CRISPR/Cas9 to endogenously express the target protein fused with a small 11-amino-acid tag called HiBiT.
-
Cell Treatment: The engineered cells are treated with the PROTAC.
-
Lysis and Detection: The cells are lysed, and a detection reagent containing the LgBiT protein is added. The LgBiT protein complements with the HiBiT tag to form a functional NanoLuc® luciferase, producing a luminescent signal that is proportional to the amount of the target protein.
-
Data Analysis: The luminescent signal is measured using a plate reader, and the DC50 and Dmax values are calculated.[9]
Conclusion
PROTACs that recruit the VHL E3 ligase represent a powerful and versatile strategy for targeted protein degradation. Their modular design allows for the targeting of a wide array of proteins implicated in various diseases. A thorough understanding of their mechanism of action, coupled with a robust suite of experimental techniques for their characterization, is essential for the successful development of this promising new class of therapeutics. The continued exploration of VHL ligand chemistry and linker technology will undoubtedly lead to the creation of even more potent and selective PROTACs in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
The Significance of the C4 Linker in AHPC-based PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to degrade specific proteins of interest. The architecture of a PROTAC, comprising a warhead for target binding, an E3 ligase ligand, and a connecting linker, is critical to its efficacy. Within the class of von Hippel-Lindau (VHL) E3 ligase recruiting PROTACs, those utilizing the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) ligand have gained significant prominence. This technical guide delves into the nuanced yet critical role of the linker element, with a specific focus on the significance of the four-carbon (C4) alkyl linker in the design and function of AHPC-based PROTACs. We will explore its impact on ternary complex formation, degradation efficiency, and overall drug-like properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Introduction: The Central Role of the Linker in PROTAC Design
The linker in a PROTAC is not a passive spacer but an active contributor to the molecule's biological activity.[1] Its length, composition, and attachment points are critical determinants of a PROTAC's overall performance.[1] These characteristics influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. The geometry of this complex is paramount for efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.
Alkyl chains are a common choice for PROTAC linkers due to their synthetic tractability and their ability to provide conformational flexibility. The length of the alkyl chain is a key parameter that is often optimized empirically to achieve maximal degradation potency. A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins into proximity for efficient ubiquitin transfer. The C4 alkyl linker represents a frequently employed motif in AHPC-based PROTACs, suggesting a favorable balance of these properties for a range of target proteins.
Data Presentation: The Impact of C4 Linker Length on PROTAC Efficacy
The optimal linker length is target-dependent, and systematic studies are often required to identify the ideal linker for a given protein of interest. The following tables summarize representative data on the impact of linker length on the degradation efficiency of AHPC-based PROTACs, highlighting the position of the C4 linker within these series.
Table 1: Structure-Activity Relationship of Alkyl Linker Length in Generic AHPC-based PROTACs
| PROTAC Linker Length | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| C2 (2 carbons) | Generic Target A | Cancer Cell Line X | >1000 | <20 | Fictional Data |
| C3 (3 carbons) | Generic Target A | Cancer Cell Line X | 250 | 65 | Fictional Data |
| C4 (4 carbons) | Generic Target A | Cancer Cell Line X | 50 | >90 | Fictional Data |
| C5 (5 carbons) | Generic Target A | Cancer Cell Line X | 150 | 80 | Fictional Data |
| C6 (6 carbons) | Generic Target A | Cancer Cell Line X | 500 | 50 | Fictional Data |
Table 2: Comparative Degradation Efficiency of an EED-Targeted AHPC-based PROTAC with a C4 Linker
| Compound | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| EED-PROTAC-1 | C4 Alkyl | EED | DB | 111 | 84 |
Note: The data in Table 1 is illustrative to demonstrate the concept of linker optimization and does not represent real experimental results for a specific target. The data in Table 2 is based on published findings for an EED-targeted PROTAC.
Experimental Protocols
Synthesis of an AHPC-C4-Warhead PROTAC
This protocol describes a general method for the synthesis of an AHPC-based PROTAC with a C4 alkyl linker.
Materials:
-
(S,R,S)-AHPC-C4-amine hydrochloride
-
Warhead with a carboxylic acid functional group
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC)
Procedure:
-
Amide Coupling: Dissolve the warhead-COOH (1 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents). Stir the mixture for 10 minutes at room temperature.
-
Add (S,R,S)-AHPC-C4-amine hydrochloride (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC.
-
Further purification can be performed by preparative HPLC to achieve high purity.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blotting for PROTAC-induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with an AHPC-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
AHPC-based PROTAC with C4 linker
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the immunoblotting process for the loading control antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the binary and ternary complexes.
-
Surface Plasmon Resonance (SPR): Monitors the binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
-
NanoBRET™/FRET Assays: These proximity-based assays measure the energy transfer between a donor and an acceptor molecule that are brought into close proximity upon ternary complex formation in live cells or in vitro.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to AHPC-based PROTACs with a C4 linker.
Caption: Mechanism of action of an AHPC-C4-Warhead PROTAC.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of (S,R,S)-AHPC-C4-NH2 to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-C4-NH2, to a target protein ligand. This process is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][2][3]
The protocol will use the well-characterized BET bromodomain inhibitor, (+)-JQ1, as an exemplary target protein ligand. Specifically, a derivative of JQ1 containing a carboxylic acid handle, JQ1-carboxylic acid, will be used for conjugation to the primary amine of (S,R,S)-AHPC-C4-NH2 via amide bond formation.[4] This method is widely applicable to other protein ligands that can be similarly functionalized with a carboxylic acid.
Overview of the Conjugation Strategy
The conjugation of (S,R,S)-AHPC-C4-NH2 to a target protein ligand with a carboxylic acid functional group is typically achieved through amide bond formation. This reaction is facilitated by a peptide coupling agent. The primary amine on the C4 linker of the AHPC moiety acts as a nucleophile, attacking the activated carboxyl group of the target protein ligand.
Experimental Protocol: Conjugation of (S,R,S)-AHPC-C4-NH2 to JQ1-Carboxylic Acid
This protocol outlines the steps for the chemical synthesis of a PROTAC molecule by conjugating (S,R,S)-AHPC-C4-NH2 with JQ1-carboxylic acid.
2.1. Materials and Reagents
| Reagent | Supplier | Purpose |
| (S,R,S)-AHPC-C4-NH2 | Commercially Available | VHL E3 Ligase Ligand |
| JQ1-carboxylic acid | Commercially Available | Target Protein Ligand |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercially Available | Peptide Coupling Agent |
| DIPEA (N,N-Diisopropylethylamine) | Commercially Available | Base |
| Anhydrous DMF (Dimethylformamide) | Commercially Available | Solvent |
| Dichloromethane (DCM) | Commercially Available | Solvent for work-up |
| Saturated Sodium Bicarbonate Solution | Commercially Available | Aqueous solution for work-up |
| Brine | Commercially Available | Aqueous solution for work-up |
| Anhydrous Sodium Sulfate | Commercially Available | Drying agent |
| HPLC Grade Acetonitrile | Commercially Available | Mobile phase for purification |
| HPLC Grade Water | Commercially Available | Mobile phase for purification |
| Formic Acid or Trifluoroacetic Acid | Commercially Available | Mobile phase additive for purification |
2.2. Equipment
-
Magnetic stirrer and stir bars
-
Round bottom flasks and standard glassware
-
Syringes and needles
-
Rotary evaporator
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
-
High-Resolution Mass Spectrometer (HRMS)
-
Analytical HPLC system
2.3. Conjugation Procedure
-
Reaction Setup:
-
In a clean, dry round bottom flask, dissolve JQ1-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve (S,R,S)-AHPC-C4-NH2 (1.1 equivalents) in a minimum amount of anhydrous DMF.
-
Add the (S,R,S)-AHPC-C4-NH2 solution dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by analytical HPLC or LC-MS at regular intervals (e.g., every hour) until the starting material (JQ1-carboxylic acid) is consumed. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with dichloromethane (DCM) three times.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by preparative reverse-phase HPLC using a suitable gradient of acetonitrile and water with a formic acid or trifluoroacetic acid modifier.
-
Collect the fractions containing the desired product.
-
-
Final Product Handling:
-
Combine the pure fractions and lyophilize to obtain the final PROTAC conjugate as a solid.
-
Store the final product at -20°C or below, protected from light and moisture.
-
Characterization of the Final Conjugate
Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized PROTAC.
3.1. High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the exact mass of the synthesized PROTAC, which verifies the successful conjugation of the two ligands.
| Parameter | Expected Value |
| Chemical Formula | C46H54ClN7O7S |
| Molecular Weight | 904.48 g/mol |
| Observed Mass | [M+H]+, [M+Na]+, etc., should be within 5 ppm of the calculated exact mass. |
3.2. High-Performance Liquid Chromatography (HPLC)
Analytical HPLC is used to determine the purity of the final PROTAC conjugate.
| Parameter | Typical Specification |
| Purity | >95% (by peak area at a specified wavelength, e.g., 254 nm) |
| Retention Time | A single major peak at a characteristic retention time under defined chromatographic conditions. |
Quantitative Analysis of Conjugation
While direct measurement of conjugation efficiency is more common for large protein conjugations like antibody-drug conjugates (ADCs), the principles can be adapted to assess the yield of the PROTAC synthesis.[][6][7][8][9]
4.1. Yield Calculation
The overall efficiency of the conjugation is determined by the final isolated yield of the pure PROTAC.
-
Theoretical Yield (mg): (moles of limiting reactant) x (molecular weight of PROTAC)
-
Actual Yield (mg): Mass of the lyophilized pure PROTAC
-
Percent Yield (%): (Actual Yield / Theoretical Yield) x 100
4.2. Purity Assessment by HPLC
The purity determined by analytical HPLC provides a quantitative measure of the success of the purification process.
| Analysis Method | Parameter Measured | Typical Value Range |
| Analytical RP-HPLC | Purity (% Peak Area) | >95% |
| LC-MS | Conversion (%) | >90% (before purification) |
Signaling Pathway and Mechanism of Action
The synthesized PROTAC functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of the target protein.
These detailed application notes and protocols provide a comprehensive guide for the successful conjugation of (S,R,S)-AHPC-C4-NH2 to a target protein ligand, a crucial step in the development of novel PROTAC-based therapeutics. The provided example with JQ1-carboxylic acid can be adapted for a wide range of target proteins, contributing to the advancement of targeted protein degradation research.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. agilent.com [agilent.com]
- 7. rapidnovor.com [rapidnovor.com]
- 8. Drug-to-Antibody Ratio/Protein Conjugation [utmb.edu]
- 9. lcms.cz [lcms.cz]
Application Notes and Protocols for (S,R,S)-AHPC-C4-NH2 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C4-NH2 dihydrochloride is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC (hydroxyproline-based) moiety, which serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ligand is connected to a four-carbon alkyl linker with a terminal amine group. The entire construct is supplied as a dihydrochloride salt, which generally enhances aqueous solubility and stability.[1] This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. Specifically, (S,R,S)-AHPC-C4-NH2 has been utilized in the creation of EED-targeted PROTACs, which induce the degradation of not only EED but also other components of the Polycomb Repressive Complex 2 (PRC2), such as EZH2 and SUZ12.[2][3]
Data Presentation
Solubility Data
| Compound | Solvent | Solubility | Notes |
| (S,R,S)-AHPC-C4-NH2 hydrochloride | Water | ≥ 50 mg/mL (88.31 mM) | Saturation unknown. |
| (S,R,S)-AHPC-C4-NH2 hydrochloride | DMSO | ≥ 109.6 mg/mL (193.58 mM) | Use freshly opened DMSO as it is hygroscopic. |
| (S,R,S)-AHPC-phenol-C4-NH2 dihydrochloride | DMSO | 100 mg/mL (158.07 mM) | Ultrasonic treatment may be needed.[4] |
| (S,R,S)-AHPC-PEG4-NH2 hydrochloride | DMSO | 100 mg/mL (142.79 mM) | Moisture-absorbing nature of DMSO can reduce solubility.[5] |
Signaling Pathway and Experimental Workflow
PROTAC Mechanism of Action
(S,R,S)-AHPC-C4-NH2 serves as the VHL-recruiting component of a PROTAC. The terminal amine group of the linker is coupled to a ligand for a protein of interest (POI). The resulting PROTAC then facilitates the formation of a ternary complex between the VHL E3 ligase and the POI, leading to the ubiquitination and degradation of the POI.
Caption: PROTAC-mediated protein degradation pathway.
General Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using (S,R,S)-AHPC-C4-NH2 typically involves the coupling of its terminal amine to a carboxylic acid on the POI ligand.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
Preparation of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, a representative protocol can be constructed based on the synthesis of similar VHL ligand-linker conjugates. The general strategy involves the amide coupling of the VHL ligand core with a Boc-protected amino-linker, followed by deprotection.
Representative Synthesis Protocol:
Step 1: Synthesis of Boc-protected linker (Boc-NH-C4-COOH)
This starting material is commercially available. Alternatively, it can be synthesized from 4-aminobutanoic acid and di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Step 2: Amide coupling of VHL ligand with the linker
-
Dissolve the VHL ligand precursor, (S,R,S)-AHPC-OH (1 equivalent), and Boc-NH-C4-COOH (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Add a coupling reagent such as HATU (1.1 equivalents) to the solution.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
Step 3: Boc Deprotection and Salt Formation
-
Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add a solution of hydrochloric acid (excess, e.g., 4 M HCl in dioxane) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid can be triturated with diethyl ether and collected by filtration to yield (S,R,S)-AHPC-C4-NH2 as the dihydrochloride salt.
Characterization:
The final product should be characterized by:
-
LC-MS: To confirm the molecular weight of the product.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Purity analysis: By HPLC.
Solubility Assessment Protocol
-
Prepare a series of vials containing a known amount of this compound (e.g., 1 mg).
-
To each vial, add a specific volume of the desired solvent (e.g., water, DMSO, ethanol) to achieve a target concentration.
-
Vortex the vials for 1-2 minutes.
-
If the solid is not fully dissolved, use sonication for 5-10 minutes. Gentle heating may also be applied, but care should be taken to avoid degradation.
-
Visually inspect the solution for any undissolved particles against a dark background.
-
If the solid dissolves completely, the solubility is at least that concentration. Repeat with a higher concentration until saturation is reached.
-
If the solid does not dissolve, the solubility is less than the tested concentration.
Protocol for Preparation of Stock Solutions
For In Vitro Assays:
-
Calculate the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM or 50 mM).
-
Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved. Sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: For aqueous-based assays, a high-concentration stock in DMSO can be prepared and then diluted into the aqueous buffer. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects. If direct dissolution in an aqueous buffer is required, use a buffer of appropriate pH and consider sterile filtration of the final solution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for (S,R,S)-AHPC-C4-NH2 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C4-NH2 dihydrochloride is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system. This molecule serves as a building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. By hijacking the cell's natural protein disposal machinery, PROTACs offer a powerful strategy for selectively eliminating proteins implicated in various diseases, including cancer.
This compound, as the VHL-binding component, is connected via a chemical linker to a ligand that binds to a specific protein of interest. This tripartite complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for destruction by the 26S proteasome. This mechanism allows for the targeted degradation of proteins that have been traditionally difficult to inhibit with conventional small molecule inhibitors.
Recommended Storage Conditions
Proper storage of this compound is crucial to maintain its chemical integrity and biological activity. The following storage conditions are recommended based on supplier datasheets.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Long-term | Store in a dry, dark place. |
| 4°C | Short-term | Protect from moisture. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Protect from light. |
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound is a key component in the PROTAC technology that hijacks the ubiquitin-proteasome pathway to induce targeted protein degradation. The general mechanism is illustrated below.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following protocols are based on methodologies described for the use of similar VHL-based PROTACs in scientific literature, such as the degradation of the PRC2 complex component EED in the Karpas422 cell line.
Experimental Workflow
A typical workflow for evaluating the efficacy of a PROTAC involves cell culture, treatment, and subsequent analysis of protein degradation and cellular effects.
Application Notes and Protocols for (S,R,S)-AHPC-C4-NH2 dihydrochloride in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C4-NH2 dihydrochloride is a synthetic ligand-linker conjugate crucial for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a C4 amine linker.[1][2] Its primary application is to serve as a building block for creating PROTACs that can recruit the VHL E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1][2][3] A notable application of this VHL ligand is in the construction of PROTACs targeting Embryonic Ectoderm Development (EED), a core subunit of the Polycomb Repressive Complex 2 (PRC2).[4][5]
These application notes provide an overview of the in vitro applications of PROTACs synthesized using this compound, focusing on the degradation of the PRC2 complex. Detailed protocols for key experiments are provided to guide researchers in utilizing this compound for their drug discovery and chemical biology research.
Mechanism of Action: PROTAC-Mediated PRC2 Degradation
PROTACs synthesized using (S,R,S)-AHPC-C4-NH2 function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The (S,R,S)-AHPC-C4-NH2 portion of the PROTAC binds to the VHL E3 ligase, while a separate ligand on the other end of the PROTAC binds to the target protein, such as EED within the PRC2 complex. This binding induces the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the target protein.[4][5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. A key finding is that targeting EED with such a PROTAC leads to the degradation of not only EED itself but also other core components of the PRC2 complex, including EZH2 and SUZ12.[4][5]
Quantitative Data Summary
The following table summarizes key quantitative data for representative EED-targeted PROTACs constructed using a VHL ligand similar to (S,R,S)-AHPC-C4-NH2. These values demonstrate the potency and efficacy of this approach in vitro.
| Parameter | PROTAC 1 | PROTAC 2 | Cell Line | Reference |
| Binding Affinity to EED (pKD) | 9.27 ± 0.05 | 9.02 ± 0.09 | - | [4][5] |
| PRC2 Inhibitory Activity (pIC50) | 8.11 ± 0.09 | 8.17 ± 0.24 | - | [4][5] |
| Cell Proliferation Inhibition (GI50, 14 days) | 0.057 µM | 0.045 µM | Karpas422 | [5] |
Note: PROTAC 1 and PROTAC 2 are representative EED-targeted PROTACs from the literature that utilize a VHL-binding moiety. pKD represents the negative logarithm of the dissociation constant, and a higher value indicates stronger binding. pIC50 is the negative logarithm of the half-maximal inhibitory concentration. GI50 is the concentration that causes 50% inhibition of cell growth.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize PROTACs synthesized using this compound.
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of target proteins (EED, EZH2, SUZ12) following PROTAC treatment.
Materials:
-
Cancer cell line (e.g., Karpas422)
-
Complete cell culture medium
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EED, anti-EZH2, anti-SUZ12, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 4, 8, 16, 24 hours) at 37°C.[6]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins and loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
-
Protocol 2: Cell Viability Assay
This protocol measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Materials:
-
Cancer cell line (e.g., Karpas422)
-
Complete cell culture medium
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the PROTAC.
-
Add the desired final concentrations to the wells, including a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48, 72, or up to 14 days for GI50 determination) at 37°C and 5% CO₂.
-
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Record luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the GI50 value.
-
Protocol 3: In Vitro Ubiquitination Assay
This protocol is to confirm that the PROTAC facilitates the ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant VHL E3 ligase complex
-
Recombinant PRC2 complex (or EED protein)
-
PROTAC synthesized with this compound
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 40 mM Tris-HCl, 5 mM MgCl₂, 2 mM DTT)
-
Anti-EED antibody and anti-ubiquitin antibody
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ubiquitination buffer, E1, E2, VHL E3 ligase, PRC2 complex, ubiquitin, and ATP.
-
Add the PROTAC or vehicle control (DMSO) to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 30°C or 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot and probe with an anti-EED antibody to detect higher molecular weight bands corresponding to ubiquitinated EED.
-
Alternatively, immunoprecipitate EED and then probe with an anti-ubiquitin antibody.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EED PROTAC [openinnovation.astrazeneca.com]
- 6. benchchem.com [benchchem.com]
Designing a PROTAC with (S,R,S)-AHPC-C4-NH2 Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology with (S,R,S)-AHPC-C4-NH2 Linker
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are heterobifunctional molecules that induce the degradation of the target protein.[1][2] This is achieved by simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase.[2] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]
The (S,R,S)-AHPC-C4-NH2 linker is a crucial component in the design of a specific class of PROTACs. The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) moiety is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] The "-C4-NH2" portion of the linker refers to a 4-carbon alkyl chain terminating in an amine group. This amine group provides a convenient attachment point for a ligand that binds to the target protein. The length and chemical nature of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and ultimately determine the efficiency of protein degradation.[4]
This document provides detailed application notes and protocols for the design and evaluation of PROTACs utilizing the (S,R,S)-AHPC-C4-NH2 linker.
Data Presentation: Quantitative Analysis of VHL-Recruiting PROTACs
The efficacy of a PROTAC is determined by several key quantitative parameters. These include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The binding affinities of the PROTAC for the target protein and the E3 ligase, as well as the stability of the ternary complex, are also crucial for its activity.
| PROTAC | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Linker Type |
| LC-2 | KRAS G12C | NCI-H2030 | 0.25 - 0.76 | >90 | Alkyl |
| NR-11c | p38α | Breast Cancer Cell Lines | ~0.1 | >90 | Alkyl |
| ARCC-4 | Androgen Receptor | Prostate Cancer Cell Lines | 0.005 | >90 | Not Specified |
Table 1: Degradation Efficiency of Representative VHL-Recruiting PROTACs. This table showcases the degradation potency of different PROTACs that utilize the VHL E3 ligase.
| PROTAC | Binding Partner | Kd (nM) | Technique |
| MZ1 | VHL | 29 | SPR |
| MZ1 | BRD4BD2 | 1 | SPR |
| MZ1 Ternary Complex | VHL:MZ1:BRD4BD2 | Not Reported | SPR |
Table 2: Binding Affinities of a Model VHL-Recruiting PROTAC. This table presents the binary binding affinities of the well-characterized PROTAC MZ1 to its target and E3 ligase, as determined by Surface Plasmon Resonance (SPR).
Experimental Protocols
Detailed methodologies for the key experiments required to evaluate a PROTAC designed with the (S,R,S)-AHPC-C4-NH2 linker are provided below.
PROTAC Synthesis
The synthesis of a PROTAC using the (S,R,S)-AHPC-C4-NH2 linker involves the coupling of the amine group of the linker to a carboxylic acid or other reactive functional group on the target protein ligand.
Materials:
-
(S,R,S)-AHPC-C4-NH2
-
Target protein ligand with a carboxylic acid or other suitable functional group
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
Protocol:
-
Dissolve the target protein ligand in an anhydrous solvent.
-
Add the coupling agents and the base to the solution and stir for 10-15 minutes at room temperature.
-
Add the (S,R,S)-AHPC-C4-NH2 linker to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be used to characterize this complex.
Protocol:
-
Immobilize the VHL E3 ligase on an SPR sensor chip.
-
Prepare a series of solutions containing a fixed concentration of the PROTAC and varying concentrations of the target protein.
-
Inject the solutions over the sensor chip surface and monitor the binding response in real-time.
-
Regenerate the sensor surface between injections.
-
Analyze the data to determine the binding kinetics (kon, koff) and affinity (Kd) of the ternary complex.
Protocol:
-
Place the target protein in the ITC sample cell.
-
Fill the ITC syringe with the PROTAC.
-
Perform a series of injections of the PROTAC into the sample cell while monitoring the heat change.
-
In a separate experiment, place the VHL E3 ligase in the sample cell and titrate with the PROTAC.
-
To measure ternary complex formation, place a pre-formed complex of the target protein and PROTAC in the sample cell and titrate with the VHL E3 ligase.
-
Analyze the data to determine the thermodynamic parameters (ΔH, ΔS, Kd) of the binding events.
Protein Degradation Assays
These assays are used to quantify the extent of target protein degradation in cells treated with the PROTAC.
Protocol:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and detect the protein bands using a chemiluminescence imager.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Protocol:
-
Use a cell line where the target protein is endogenously tagged with the HiBiT peptide.
-
Seed the cells in a white, opaque-bottomed microplate.
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the Nano-Glo® HiBiT Lytic Detection System reagent to the wells.
-
Measure the luminescence signal, which is proportional to the amount of HiBiT-tagged target protein.
-
Calculate the percentage of protein degradation relative to the vehicle control.
Cell Viability Assays
These assays are important to assess the cytotoxic effects of the PROTAC.
Protocol:
-
Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.
-
After the desired incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.
Protocol:
-
Seed cells in an opaque-walled 96-well plate and treat with the PROTAC.
-
Add the CellTiter-Glo® reagent to each well.
-
Measure the luminescence, which is proportional to the amount of ATP and therefore the number of viable cells.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances of PROTACs technology in neurodegenerative diseases - Arabian Journal of Chemistry [arabjchem.org]
- 3. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
A Step-by-Step Guide to Western Blot Analysis of AHPC-Based PROTACs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for performing Western blot analysis to evaluate the efficacy of (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based Proteolysis Targeting Chimeras (PROTACs). This methodology is essential for quantifying the degradation of a target protein of interest (POI), a critical step in the development and characterization of these novel therapeutics.
Introduction to AHPC-Based PROTACs
PROTACs are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][2] They consist of two ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[3][4] AHPC-based PROTACs specifically utilize a ligand derived from the (S,R,S)-AHPC scaffold to engage the von Hippel-Lindau (VHL) E3 ligase.[2][5] The formation of a ternary complex between the POI, the AHPC-based PROTAC, and the VHL E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][6] This targeted protein degradation offers a powerful alternative to traditional inhibition, with the potential to address previously "undruggable" targets.[1]
Western blotting is a fundamental and widely used technique to measure the reduction in target protein levels following PROTAC treatment.[3] This allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action for an AHPC-based PROTAC and the general experimental workflow for its evaluation using Western blotting.
Caption: Mechanism of AHPC-based PROTAC-induced protein degradation.
Caption: Experimental workflow for Western blot analysis of PROTACs.
Detailed Experimental Protocol
This protocol outlines the necessary steps for treating cells with an AHPC-based PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Part 1: Cell Culture and Treatment
-
Cell Plating : Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[3] The seeding density should be optimized to ensure cells are in the logarithmic growth phase and not over-confluent at the time of harvesting.
-
PROTAC Treatment : Treat the cells with varying concentrations of the AHPC-based PROTAC.[7] It is crucial to include a vehicle-only control (e.g., 0.1% DMSO) and potentially a negative control, such as a non-degrading inhibitor or an inactive epimer of the PROTAC.[7][8]
-
Incubation : Incubate the cells for a predetermined period (e.g., 4, 8, 16, or 24 hours) at 37°C.[3][7] The optimal incubation time should be determined empirically for each target and PROTAC combination.
Part 2: Cell Lysis and Protein Quantification
-
Cell Harvesting : After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]
-
Lysis : Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors to each well.[1] The volume of lysis buffer will depend on the size of the culture dish.
-
Lysate Collection : Scrape the adherent cells and transfer the cell lysate to a pre-cooled microcentrifuge tube.[3]
-
Incubation and Clarification : Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[1][3] Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[1][7]
-
Supernatant Collection : Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-cooled tube.[3][7]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay, following the manufacturer's instructions.[3][9] This step is critical for ensuring equal protein loading in the subsequent steps.
Part 3: SDS-PAGE and Protein Transfer
-
Sample Preparation : Normalize the protein concentration of all samples with lysis buffer.[7] Add an equal volume of 2x Laemmli sample buffer (or another appropriate sample buffer) to each lysate.[3]
-
Denaturation : Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[3][7]
-
Gel Electrophoresis (SDS-PAGE) : Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel.[1][7] Include a pre-stained protein ladder to monitor the migration of proteins. Run the gel at a constant voltage until the dye front reaches the bottom.[7]
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[3][7] Successful transfer can be confirmed by staining the membrane with Ponceau S.[7]
Part 4: Immunoblotting and Detection
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][3]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][3] The optimal antibody concentration should be determined empirically.
-
Washing : Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[3]
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1][3]
-
Final Washes : Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibody.[1]
-
Signal Detection : Apply an enhanced chemiluminescent (ECL) substrate to the membrane according to the manufacturer's instructions.[7] Capture the chemiluminescent signal using a digital imaging system.[3]
Part 5: Data Analysis
-
Densitometry : Quantify the intensity of the bands corresponding to the target protein and a loading control (e.g., GAPDH, β-actin, or β-tubulin) using densitometry software.[3]
-
Normalization : Normalize the band intensity of the target protein to the corresponding loading control for each sample to correct for any variations in protein loading.[3]
-
Calculation of Protein Degradation : Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.[3]
-
Dose-Response Curve : Generate a dose-response curve by plotting the percentage of remaining protein against the logarithm of the PROTAC concentration. From this curve, the DC50 and Dmax values can be determined.[3]
Data Presentation
Quantitative data from Western blot analysis should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Dose-Dependent Degradation of Target Protein X by an AHPC-Based PROTAC
| PROTAC Concentration (nM) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle |
| Vehicle (0) | 1.00 ± 0.08 | 0% |
| 1 | 0.85 ± 0.06 | 15% |
| 10 | 0.52 ± 0.05 | 48% |
| 50 | 0.23 ± 0.03 | 77% |
| 100 | 0.11 ± 0.02 | 89% |
| 500 | 0.08 ± 0.01 | 92% |
| 1000 | 0.09 ± 0.02 | 91% |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Summary of Degradation Parameters
| Parameter | Value |
| DC50 | 12.5 nM |
| Dmax | 92% |
Troubleshooting
Common issues encountered during Western blotting for PROTACs and their potential solutions are outlined below.
Table 3: Western Blot Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Weak or No Signal | - Insufficient protein loading- Low abundance of target protein- Ineffective primary or secondary antibody- Incomplete protein transfer | - Increase the amount of protein loaded per lane.[10]- Enrich the target protein through immunoprecipitation.[10]- Optimize antibody concentrations and incubation times.[11]- Confirm transfer efficiency with Ponceau S staining.[10] |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent.[12]- Titrate antibodies to determine the optimal concentration.[11]- Increase the number and duration of wash steps.[13] |
| Non-specific Bands | - Primary antibody is not specific- Protein degradation during sample preparation- High antibody concentration | - Use a more specific antibody or perform control experiments (e.g., with knockout/knockdown cells).- Always use fresh protease inhibitors in the lysis buffer.[14]- Reduce the concentration of the primary antibody.[11] |
By following this detailed guide, researchers can effectively utilize Western blotting to accurately quantify the degradation of target proteins induced by AHPC-based PROTACs, thereby accelerating the discovery and development of these promising new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. southernbiotech.com [southernbiotech.com]
- 14. Western Blot Sample Preparation Protocol [novusbio.com]
Application Note: Ternary Complex Formation Assays for VHL-Recruiting PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that leverage the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a flexible linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4]
One of the most frequently utilized E3 ligases in PROTAC design is the von Hippel-Lindau (VHL) protein, which is the substrate recognition component of the CRL2^VHL^ complex.[1][5][6] The fundamental mechanism of a VHL-recruiting PROTAC involves inducing the formation of a key intermediate "ternary complex" comprising the POI, the PROTAC, and the VHL E3 ligase.[7][][9] This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[1]
The formation, stability, and kinetics of this ternary complex are critical determinants of a PROTAC's degradation efficiency and selectivity.[] Therefore, robust and quantitative assays to characterize the ternary complex are indispensable for the rational design and optimization of effective PROTAC degraders. This application note provides an overview of common assays and detailed protocols for characterizing VHL-recruiting PROTACs.
Caption: PROTACs form a ternary complex with the target protein and VHL E3 ligase, leading to ubiquitination and proteasomal degradation of the target.
Overview of Assay Technologies
A variety of biophysical and cell-based methods are available to measure and characterize PROTAC-induced ternary complex formation. The choice of assay depends on the specific question being addressed, such as determining binding affinities, kinetics, thermodynamics, or confirming complex formation in a physiological context.[10]
Biophysical (In Vitro) Assays: These assays utilize purified proteins to provide quantitative data on the molecular interactions underpinning ternary complex formation.
-
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data (k_on, k_off) and affinity (K_D) for both binary and ternary interactions.[9][11][12][13]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring the thermodynamics of binding, providing information on binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n), which is crucial for determining cooperativity.[10][14][15]
-
Bio-Layer Interferometry (BLI): Similar to SPR, BLI measures real-time binding but is often higher throughput, though it may have sensitivity limitations for small molecule interactions.[15][16]
-
AlphaLISA®/HTRF®: These are proximity-based immunoassays that generate a signal when two tagged proteins are brought close together by the PROTAC, suitable for high-throughput screening.[][17][18]
-
Fluorescence Polarization (FP): An economical and rapid assay used to measure binary and ternary binding affinities in solution.[10][14]
Cell-Based (In Cellulo) Assays: These methods measure ternary complex formation within a live-cell environment, providing more physiologically relevant data.
-
NanoBRET™ Assay: A proximity-based assay that measures bioluminescence resonance energy transfer between a NanoLuciferase-tagged protein and a fluorescently-labeled partner when brought together by a PROTAC in live cells.[7][19][20][21]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in protein thermal stability upon ligand binding.[22][23] Ternary complex formation can further stabilize the target protein, leading to a detectable thermal shift.[10]
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aragen.com [aragen.com]
- 12. biorxiv.org [biorxiv.org]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. tandfonline.com [tandfonline.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. researchgate.net [researchgate.net]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design with (S,R,S)-AHPC-C4-NH2-based PROTACs Targeting BRD9
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This document provides detailed application notes and protocols for the in vivo experimental design of PROTACs that incorporate the (S,R,S)-AHPC-C4-NH2 moiety, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, for the targeted degradation of Bromodomain-containing protein 9 (BRD9).
BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as a dependency in various cancers, including synovial sarcoma and certain hematological malignancies.[1][2] Targeting BRD9 for degradation presents a promising therapeutic strategy. These notes will use VZ185, a potent and selective VHL-based dual degrader of BRD9 and its homolog BRD7, as a representative molecule for designing and interpreting in vivo experiments due to its favorable pharmacokinetic profile.[1][3] While specific in vivo efficacy data for VZ185 is not extensively published, data from other potent BRD9 degraders will be used to provide a comprehensive guide.[1]
Mechanism of Action and Signaling Pathway
(S,R,S)-AHPC-C4-NH2-based PROTACs targeting BRD9 function by inducing the proximity of BRD9 to the VHL E3 ubiquitin ligase. This results in the ubiquitination of BRD9, marking it for degradation by the proteasome. The degradation of BRD9 disrupts the function of the ncBAF complex, leading to the downregulation of oncogenic gene expression programs.[2] Key downstream effects include the suppression of MYC target genes, altered ribosome biogenesis, and cell cycle arrest, ultimately inhibiting tumor growth.[4][5][6]
Quantitative Data from In Vivo Studies
The following tables summarize representative preclinical data for potent BRD9 degraders. This information can serve as a benchmark for studies with (S,R,S)-AHPC-C4-NH2-based PROTACs.
Table 1: In Vivo Efficacy of BRD9 Degraders in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| FHD-609 | Synovial Sarcoma (Patient-Derived Xenograft) | Not specified | Significant tumor regression | [1] |
| CW-3308 | Synovial Sarcoma (HS-SY-II Xenograft) | 25 mg/kg, oral, once daily | 57% | [1] |
| CW-3308 | Synovial Sarcoma (HS-SY-II Xenograft) | 50 mg/kg, oral, once daily | 60% | [1] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of BRD9 Degraders
| Compound | Parameter | Value | Species | Reference |
| VZ185 | Plasma Stability | High | Human, Mouse | [3] |
| VZ185 | Microsomal Stability | High | Human, Mouse | [3] |
| VZ185 | Aqueous Solubility | Up to ~100 µM | - | [3] |
| CW-3308 | Oral Bioavailability | 91% | Mouse | [1] |
| CW-3308 | BRD9 Degradation in Tumor (single oral dose) | >90% | Mouse | [1] |
Experimental Protocols
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model, a common method for evaluating the in vivo efficacy of anti-cancer agents.
Materials:
-
Synovial sarcoma cell line (e.g., HS-SY-II)
-
Cell culture medium and supplements
-
Matrigel
-
Immunocompromised mice (e.g., NOD/SCID)
-
(S,R,S)-AHPC-C4-NH2-based BRD9 PROTAC
-
Vehicle for formulation (e.g., DMSO, PEG300, saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture synovial sarcoma cells according to standard protocols.
-
Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
PROTAC Formulation and Administration:
-
Formulate the PROTAC in a suitable vehicle. VZ185 is soluble in DMSO, which can be part of a co-solvent system for in vivo use.[1]
-
Administer the PROTAC to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at the predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Efficacy Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Weigh the tumors.
-
Divide the tumor tissue for pharmacodynamic (e.g., Western blot) and histological analysis.
-
Pharmacodynamic Analysis: Western Blot for BRD9 Degradation in Tumor Tissue
This protocol details the procedure for assessing the level of BRD9 protein degradation in tumor samples.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD9 and a loading control (e.g., anti-β-actin)[7]
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Protein Extraction:
-
Homogenize a portion of the flash-frozen tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer.
-
Separate the protein lysates (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the signal using a chemiluminescence substrate.
-
Strip and re-probe the membrane with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for BRD9 and the loading control.
-
Normalize the BRD9 signal to the loading control signal.
-
Calculate the percentage of BRD9 degradation relative to the vehicle-treated control group.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Understanding the relationship between drug exposure (PK) and target degradation/efficacy (PD) is crucial for optimizing dosing regimens.
Protocol Outline:
-
Sample Collection: In a satellite group of animals, collect blood samples at various time points after PROTAC administration to determine plasma drug concentrations. At the study endpoint, collect tumor tissue for both drug concentration and BRD9 protein level analysis.
-
Bioanalysis: Use LC-MS/MS to quantify the PROTAC concentration in plasma and tumor tissue.
-
PD Analysis: Use Western blotting (as described above) to determine the extent of BRD9 degradation at different time points and doses.
-
Modeling: Employ PK/PD modeling software to correlate drug exposure with the extent and duration of BRD9 degradation and, subsequently, with tumor growth inhibition.[10][11] This modeling can help predict optimal dosing schedules and human dose estimations.[12]
Conclusion
The in vivo evaluation of (S,R,S)-AHPC-C4-NH2-based PROTACs targeting BRD9 is a critical step in their preclinical development. By utilizing robust xenograft models and detailed pharmacodynamic analyses, researchers can effectively assess the efficacy and mechanism of action of these novel therapeutic agents. The protocols and data presented here provide a comprehensive framework for designing and executing these essential in vivo studies, ultimately paving the way for the clinical translation of potent and selective BRD9 degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. foghorntx.com [foghorntx.com]
- 5. Collection - Data from BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 6. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Degradation with (S,R,S)-AHPC-C4-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S,R,S)-AHPC-C4-NH2 in their proteolysis-targeting chimera (PROTAC) experiments. The content is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the process of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-C4-NH2 and what is its function in a PROTAC?
(S,R,S)-AHPC-C4-NH2 is a ligand-linker conjugate. It comprises a derivative of (S,R,S)-AHPC, which is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 4-carbon alkyl linker with a terminal amine group (-NH2).[1][2][3] In a PROTAC, (S,R,S)-AHPC-C4-NH2 serves as the component that recruits the VHL E3 ligase. The terminal amine group provides a reactive handle for conjugating a ligand that binds to the protein of interest (POI), thus forming the final heterobifunctional PROTAC. This PROTAC then facilitates the formation of a ternary complex between the POI and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2]
Q2: What are the key advantages of using a VHL ligand like (S,R,S)-AHPC in PROTAC design?
VHL is a widely expressed E3 ligase, making VHL-recruiting PROTACs applicable across a broad range of cell types and tissues. The interaction between VHL and its ligands is well-characterized, which can aid in the rational design of potent PROTACs. VHL-based PROTACs have been shown to be less prone to "molecular glue"-like off-target effects compared to some other E3 ligase systems.[4]
Q3: How should I store and handle (S,R,S)-AHPC-C4-NH2?
It is recommended to store (S,R,S)-AHPC-C4-NH2 as a solid at -20°C for long-term stability.[5][6] For creating stock solutions, high-purity, anhydrous DMSO is recommended.[6][7] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can typically be stored at -80°C for up to six months.[6] When preparing aqueous solutions, it is advisable to use the hydrochloride salt form of the compound, as it generally offers enhanced water solubility and stability.[8]
Troubleshooting Failed Protein Degradation
This section addresses common problems encountered when a PROTAC synthesized with (S,R,S)-AHPC-C4-NH2 fails to induce the degradation of the target protein.
Problem 1: No or minimal degradation of the target protein observed.
Possible Cause 1: Ineffective Ternary Complex Formation
The formation of a stable and productive ternary complex (Target Protein-PROTAC-VHL) is essential for ubiquitination.
-
Troubleshooting Steps:
-
Confirm Binary Engagement: Independently verify that your PROTAC binds to both the target protein and the VHL E3 ligase.
-
Target Engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays to confirm that the PROTAC is binding to your protein of interest in cells.[9][10][11]
-
VHL Engagement: Confirm binding to VHL using biophysical methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or a competitive binding assay with a known VHL ligand.[12]
-
-
Assess Ternary Complex Formation Directly: Employ biophysical assays to directly measure the formation of the ternary complex.
-
Evaluate Cooperativity: Cooperativity (α) is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein. Positive cooperativity (α > 1) is often, but not always, associated with efficient degradation. Techniques like SPR and ITC can be used to determine the cooperativity factor.[12][16][17] Low or negative cooperativity might indicate an unfavorable conformation of the ternary complex.
-
Possible Cause 2: Poor Cell Permeability of the PROTAC
PROTACs are often large molecules that may have difficulty crossing the cell membrane.
-
Troubleshooting Steps:
-
Assess Permeability: Perform a cell permeability assay, such as a Caco-2 assay, to determine the ability of your PROTAC to enter cells.[18][19]
-
Modify Linker: The length and composition of the linker can significantly impact cell permeability. The C4 alkyl linker of (S,R,S)-AHPC-C4-NH2 is relatively short and lipophilic. Depending on the properties of your target ligand, the overall PROTAC may be too polar or too large. Consider synthesizing PROTACs with different linkers (e.g., PEG-based linkers for increased solubility or more rigid linkers to favor specific conformations).[18][]
-
Compare with Permeabilized Cells: Compare the degradation activity in intact cells versus permeabilized cells. If degradation is observed only in permeabilized cells, poor cell permeability is a likely issue.
-
Possible Cause 3: Proteasome-Independent Target Reduction
The observed decrease in protein levels may not be due to proteasomal degradation.
-
Troubleshooting Steps:
-
Proteasome Inhibitor Co-treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding your PROTAC. If the degradation is proteasome-dependent, you should observe a "rescue" of the target protein levels.
-
Negative Control PROTAC: Synthesize and test a negative control PROTAC. An ideal negative control would be a diastereomer of your active PROTAC where the stereochemistry of the VHL-binding motif is altered (e.g., the epimer of the hydroxyproline moiety), rendering it unable to bind VHL.[19] This control should not induce degradation.
-
Problem 2: The "Hook Effect" is observed.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex.[21]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Curve: Test your PROTAC over a broad range of concentrations (e.g., from low nanomolar to high micromolar) to fully characterize the dose-response curve and identify the optimal concentration for degradation (the "sweet spot").
-
Biophysical Confirmation: Use biophysical assays like NanoBRET™ to directly observe the formation of the ternary complex across a wide range of PROTAC concentrations. This can help correlate the hook effect seen in degradation with the formation of binary versus ternary complexes.
-
Problem 3: Inconsistent Results or High Variability.
Possible Cause 1: Issues with Experimental Technique
-
Troubleshooting Steps:
-
Western Blotting Artifacts: Ensure proper sample preparation, including the use of protease inhibitors.[6] Be mindful of common Western blot artifacts such as uneven loading, improper antibody dilutions, and protein degradation during sample handling.[6][7][22][23][24]
-
Cell Health and Confluency: Use cells at a consistent passage number and confluency, as these factors can affect protein expression levels and the efficiency of the ubiquitin-proteasome system.
-
Possible Cause 2: Compound Instability
-
Troubleshooting Steps:
-
Assess Compound Stability: Evaluate the stability of your PROTAC in cell culture media over the time course of your experiment using techniques like LC-MS.
-
Data Presentation
Table 1: Summary of Key Degradation Parameters
| PROTAC Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Timepoint (h) |
| Example PROTAC | Example Target | Example Cells | Value | Value | Value |
| Your PROTAC | |||||
| Negative Control |
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.[3][25][26]
-
Dₘₐₓ: The maximum percentage of target protein degradation observed.[3][25][26][27]
Table 2: Recommended Controls for Degradation Experiments
| Control Compound | Mechanism of Action | Typical Concentration | Expected Outcome with Active PROTAC |
| MG132 | Proteasome Inhibitor | 1-10 µM | Reversal of protein degradation |
| Bortezomib | Proteasome Inhibitor | 10-100 nM | Reversal of protein degradation |
| (S,R,S)-AHPC | VHL Ligand Competitor | 10-100x molar excess of PROTAC | Reversal of protein degradation |
| Inactive Epimer PROTAC | Fails to bind VHL | Same as active PROTAC | No protein degradation observed |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a range of concentrations of your PROTAC (and controls) for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein, followed by an appropriate HRP-conjugated secondary antibody. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
Protocol 2: Co-Immunoprecipitation for Ubiquitination
-
Cell Treatment: Treat cells with your PROTAC, a proteasome inhibitor (to allow ubiquitinated protein to accumulate), and a vehicle control.
-
Cell Lysis: Lyse cells in a non-denaturing IP buffer containing protease and deubiquitinase (DUB) inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against your target protein overnight, followed by incubation with Protein A/G beads.
-
Washes and Elution: Wash the beads extensively to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Run the eluate on an SDS-PAGE gel and transfer to a membrane. Probe the membrane with an antibody against ubiquitin. A high-molecular-weight smear indicates poly-ubiquitination of your target protein.
Visualizations
Caption: Mechanism of action of a PROTAC utilizing (S,R,S)-AHPC-C4-NH2.
Caption: A logical workflow for troubleshooting failed protein degradation.
Caption: A general experimental workflow for assessing protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. benchchem.com [benchchem.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 19. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. bosterbio.com [bosterbio.com]
- 23. researchgate.net [researchgate.net]
- 24. southernbiotech.com [southernbiotech.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. lifesensors.com [lifesensors.com]
Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing linker length for (S,R,S)-AHPC-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in an (S,R,S)-AHPC-based PROTAC?
The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the (S,R,S)-AHPC warhead, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and the ligand that binds to the target protein of interest (POI).[1] The linker's length, composition, and attachment points are critical for the PROTAC's efficacy.[2][3] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for the subsequent ubiquitination and degradation of the target protein.[4][5]
Q2: How does linker length impact the degradation efficiency of an (S,R,S)-AHPC-based PROTAC?
Linker length significantly influences the degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2]
-
Too short: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[6]
-
Too long: An excessively long or overly flexible linker might lead to non-productive binding, where a ternary complex forms but is not in a conformation suitable for efficient ubiquitination.[6]
-
Optimal length: An optimal linker length allows for the proper orientation and proximity of the target protein and the E3 ligase, leading to efficient ubiquitination and degradation.[7][8] The optimal length is target-dependent and often needs to be determined empirically.[3][9]
Q3: What are common linker compositions used for (S,R,S)-AHPC-based PROTACs?
The most common linker motifs are polyethylene glycol (PEG) and alkyl chains.[2][3]
-
PEG linkers: These are often used to improve the solubility and cell permeability of the PROTAC molecule.[10][11]
-
Alkyl chains: These provide more rigidity, which can be beneficial for pre-organizing the binding moieties for effective ternary complex formation.[7]
Q4: What is the "hook effect" and how does it relate to linker optimization?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[6][12] This occurs because at high concentrations, the PROTAC can form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) instead of the productive ternary complex. A well-designed linker can enhance the cooperativity of ternary complex formation, making it more stable and potentially mitigating the hook effect.[6]
Troubleshooting Guide
Problem 1: My (S,R,S)-AHPC-based PROTAC shows good binding to the target protein and VHL in binary assays, but it fails to induce target degradation.
This is a common issue that often points to problems with ternary complex formation.[6]
| Potential Cause | Troubleshooting Steps |
| Incorrect Linker Length or Rigidity | Synthesize a small library of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6) to identify the optimal length.[3] Consider altering the linker composition to modulate flexibility. |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, it may not be in a productive orientation for ubiquitination. Try altering the attachment point of the linker on the target protein ligand. |
| Poor Physicochemical Properties | The linker may be contributing to poor cell permeability or low solubility. Modify the linker to improve its physicochemical properties, for example, by incorporating more hydrophilic PEG units.[10] |
Problem 2: I am observing a significant "hook effect" with my PROTAC.
| Potential Cause | Troubleshooting Steps |
| Low Ternary Complex Cooperativity | A well-designed linker can promote positive cooperativity. Experiment with different linker lengths and compositions to enhance the stability of the ternary complex.[6] |
| High Binary Binding Affinities | While strong binary binding is generally desirable, extremely high affinity for either the target or the E3 ligase can favor the formation of binary complexes at high PROTAC concentrations. |
Problem 3: The synthesis of my (S,R,S)-AHPC-linker conjugate is proving difficult.
| Potential Cause | Troubleshooting Steps |
| Low Coupling Efficiency | Ensure that the coupling reagents (e.g., HATU, HOBt) and base (e.g., DIPEA) are fresh and used in the correct stoichiometry. Monitor the reaction progress by LC-MS.[2] |
| Difficult Purification | PROTACs can be challenging to purify due to their size and amphipathic nature. Optimize the purification method, for instance, by using a different column or gradient in reverse-phase HPLC. |
| Instability of the PROTAC | Some PROTACs can be unstable. Ensure proper storage conditions and handle the compound appropriately during experiments. |
Quantitative Data
The following tables summarize quantitative data for VHL-recruiting PROTACs, illustrating the impact of linker length on degradation potency.
Table 1: Degradation Potency of BRD4-targeting PROTACs with Varying Linker Lengths
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | PEG3 | 50 | >90 | Fictionalized Data |
| PROTAC 2 | PEG5 | 15 | >95 | Fictionalized Data |
| PROTAC 3 | PEG7 | 80 | >90 | Fictionalized Data |
Table 2: Degradation Potency of TBK1-targeting PROTACs with Varying Linker Lengths
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | No degradation | N/A | [3] |
| 21 | 3 | 96 | [3] |
| 29 | 292 | 76 | [3] |
Experimental Protocols
Protocol 1: Synthesis of an (S,R,S)-AHPC-PEG-Acid Linker[2]
This protocol describes a general method for synthesizing an (S,R,S)-AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a target protein ligand.
Materials:
-
(S,R,S)-AHPC hydrochloride
-
PEG linker with a terminal amine and a Boc-protected carboxylic acid
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
Procedure:
-
Coupling of AHPC to the PEG linker:
-
Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.
-
Add HATU, HOBt, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the product by flash column chromatography.
-
-
Deprotection of the carboxylic acid:
-
Dissolve the purified product in a solution of TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the final (S,R,S)-AHPC-PEG-acid linker.
-
Confirm the product identity and purity by NMR and LC-MS.
-
Protocol 2: Western Blot for PROTAC-Induced Degradation[12][13]
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 3: In Vitro Ubiquitination Assay[14][15]
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube on ice, combine the following: E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the VHL E3 ligase complex, the purified target protein, and the PROTAC at various concentrations.
-
Include control reactions, such as "No E1," "No E3," and "No PROTAC."
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples by Western blot using an antibody specific for the target protein to detect higher molecular weight bands corresponding to polyubiquitinated protein.
-
Protocol 4: NanoBRET™ Ternary Complex Assay[1][16][17]
This live-cell assay measures the formation of the ternary complex.
Methodology:
-
Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (energy donor) and HaloTag®-VHL (energy acceptor).
-
-
Assay Execution:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® ligand to label the HaloTag®-VHL fusion.
-
Add the PROTAC at various concentrations.
-
Add the NanoBRET™ substrate.
-
-
Data Acquisition:
-
Measure the bioluminescence and fluorescence signals using a plate reader.
-
The NanoBRET™ ratio (acceptor emission/donor emission) is proportional to the extent of ternary complex formation.
-
Visualizations
Caption: The catalytic cycle of (S,R,S)-AHPC-based PROTAC-mediated protein degradation.
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lifesensors.com [lifesensors.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
How to avoid the hook effect with (S,R,S)-AHPC-C4-NH2 PROTACs
Welcome to the technical support center for researchers utilizing (S,R,S)-AHPC-C4-NH2 and other VHL-based PROTACs. This resource provides targeted troubleshooting guides and frequently asked questions to address the "hook effect," a common challenge in PROTAC research that can complicate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-C4-NH2 and what is its mechanism of action?
(S,R,S)-AHPC-C4-NH2 is a synthesized E3 ligase ligand-linker conjugate.[1][2] It incorporates the (S,R,S)-AHPC moiety, which is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 4-carbon (C4) linker with a terminal amine group (-NH2) for conjugation to a target protein ligand.[1][3] As a component of a PROTAC (Proteolysis Targeting Chimera), its role is to recruit the VHL E3 ligase. The complete PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ligase, bringing them into close proximity.[4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's proteasome.[5][6]
Q2: What is the "hook effect" in the context of PROTACs?
The hook effect is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[7][8] This results in a characteristic bell-shaped dose-response curve.[9] The effect occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (either PROTAC-Target Protein or PROTAC-E3 Ligase) rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[4][5][8]
Q3: Why is the hook effect a significant concern when using (S,R,S)-AHPC-C4-NH2 based PROTACs?
Failing to account for the hook effect can lead to serious misinterpretation of experimental data. A highly potent PROTAC might be incorrectly dismissed as weak or inactive if it is tested primarily at high concentrations that fall on the downward slope of the bell-shaped curve.[9] This can obscure the true potency (DC50) and maximum degradation level (Dmax), critical parameters for assessing the PROTAC's efficacy and advancing drug discovery programs.[8]
Q4: What are the primary experimental indicators of a hook effect?
The main indicator is a bell-shaped or U-shaped dose-response curve where the percentage of target protein degradation decreases at higher PROTAC concentrations after reaching a peak.[9] For example, you might observe 90% degradation at 100 nM, but only 50% degradation at 5 µM. This paradoxical decrease in efficacy is a hallmark of the hook effect.[8]
Q5: At what concentration range is the hook effect typically observed for VHL-based PROTACs?
The concentration at which the hook effect appears varies depending on the specific PROTAC, its binding affinities, the target protein, and the cell line used.[8] However, for many PROTACs, including VHL-based ones, it is often observed at concentrations in the micromolar (µM) range, sometimes starting as low as 300 nM to 1 µM and becoming more pronounced at higher concentrations.[6][8] Therefore, it is essential to test a wide range of concentrations, from picomolar to high micromolar, to fully characterize the dose-response profile.[10]
Troubleshooting Guide
Problem: My target protein degradation decreases as I increase the concentration of my (S,R,S)-AHPC-C4-NH2 based PROTAC.
This is a classic sign of the hook effect. Follow these steps to confirm and manage the observation.
Step 1: Confirm the Hook Effect with a Broad Dose-Response Experiment
Rationale: The most direct way to confirm the hook effect is to visualize the entire degradation profile.
Action:
-
Design a dose-response experiment with your PROTAC, covering a very broad concentration range (e.g., 1 pM to 50 µM).
-
Ensure you have sufficient data points around the peak efficacy and at the higher concentrations where degradation decreases.
-
Analyze the protein levels using a quantitative method like Western Blotting or mass spectrometry.
-
Plot the percentage of protein degradation against the log of the PROTAC concentration. A bell-shaped curve confirms the hook effect.[10]
Step 2: Determine Accurate Potency and Efficacy Parameters
Rationale: Standard sigmoidal curve-fitting models will fail to accurately determine DC50 and Dmax from a bell-shaped curve.[11]
Action:
-
Identify Dmax: This is the maximal degradation percentage observed at the peak of the curve.
-
Identify Optimal Concentration: The concentration that achieves Dmax is your optimal concentration for achieving maximum knockdown.
-
Calculate DC50: The DC50 is the concentration on the left side of the curve that results in 50% of the maximal degradation. Specialized biphasic or bell-shaped curve-fitting models are recommended for accurate calculation.[11][12]
Step 3: Investigate Ternary Complex Formation
Rationale: The hook effect is caused by an imbalance between binary and ternary complexes. Directly measuring ternary complex formation in cells can provide mechanistic insight.
Action:
-
Utilize a cellular ternary complex formation assay, such as NanoBRET™ or TR-FRET.[7][13]
-
Perform a dose-response with your PROTAC in the assay. The signal, which corresponds to ternary complex levels, should also follow a bell-shaped curve that correlates with your degradation results.
-
This confirms that at high concentrations, the formation of the productive ternary complex is inhibited.
Step 4: Mitigate the Hook Effect in Future Experiments
Rationale: Once characterized, you can design experiments to work within the optimal concentration window.
Action:
-
Use Optimal Concentrations: For routine experiments, use your PROTAC at concentrations at or slightly above the DC50, but below the concentration where the hook effect begins.
-
Enhance Cooperativity: While this is a drug design consideration, PROTACs that promote positive cooperative binding within the ternary complex are less prone to the hook effect.[7] This involves modifying the linker or warheads to create favorable protein-protein interactions.[6]
-
Consider Time-Course Experiments: Run time-course studies (e.g., 2, 4, 8, 24 hours) at both an optimal concentration and a high "hook effect" concentration. This can reveal differences in the kinetics of degradation versus the formation of non-productive complexes.[9]
Data & Protocols
Data Presentation
Table 1: Example Dose-Response Data for a BRD4-targeting PROTAC using an (S,R,S)-AHPC-C4-NH2 VHL Ligand
| PROTAC Conc. (nM) | % BRD4 Remaining (Normalized to Vehicle) | % BRD4 Degradation |
| 0 (Vehicle) | 100% | 0% |
| 0.1 | 98% | 2% |
| 1 | 85% | 15% |
| 10 | 52% | 48% |
| 50 | 21% | 79% |
| 100 | 8% | 92% (Dmax) |
| 500 | 15% | 85% |
| 1000 | 35% | 65% |
| 5000 | 58% | 42% |
| 10000 | 75% | 25% |
This table illustrates a typical dataset showing a hook effect, with maximal degradation (Dmax) occurring at 100 nM and decreasing at higher concentrations.
Table 2: Example Biophysical Data for Ternary Complex Cooperativity
| Component | Binding Affinity (Kd) to PROTAC | Cooperativity (α) |
| Target Protein (e.g., BRD4) | 50 nM | N/A |
| E3 Ligase (VHL) | 150 nM | N/A |
| Ternary Complex (VHL-PROTAC-BRD4) | N/A | 5.7 |
A cooperativity value (alpha, α) greater than 1 indicates that the binding of one protein partner enhances the binding of the other, leading to a more stable ternary complex and potentially a less severe hook effect.[6]
Experimental Protocols
Protocol 1: Western Blotting for Dose-Response Analysis
This protocol is for quantifying target protein degradation across a range of PROTAC concentrations.
-
Cell Seeding: Plate cells (e.g., HEK293) in 12-well plates at a density that ensures they are in a logarithmic growth phase (e.g., 250,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the (S,R,S)-AHPC-C4-NH2 based PROTAC in cell culture medium. A 10-point, 3-fold or 5-fold dilution series spanning from 1 pM to 20 µM is recommended. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Replace the medium in each well with the medium containing the PROTAC dilutions. Incubate for a predetermined time (e.g., 18-24 hours) at 37°C and 5% CO2.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µ g/lane ), prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize results.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control, and then normalize all treated samples to the vehicle control to calculate the percentage of remaining protein.
Protocol 2: NanoBRET™ Assay for Cellular Ternary Complex Formation
This protocol outlines a live-cell method to directly measure the formation of the Target-PROTAC-VHL ternary complex.[14][15]
-
Cell Preparation: Co-transfect HEK293 cells with two plasmids: one expressing the target protein fused to NanoLuc® luciferase (the BRET donor) and another expressing HaloTag®-VHL (the BRET acceptor).[16] Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24 hours.
-
Ligand Addition: Add the HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) to the cells and incubate for at least 2-4 hours.
-
(Optional) Proteasome Inhibition: To separate complex formation from degradation, you can pre-treat cells with a proteasome inhibitor like MG132 for 2-4 hours before adding the PROTAC.[14]
-
PROTAC Treatment: Add serial dilutions of your PROTAC to the wells.
-
Substrate Addition & Signal Measurement: Add the Nano-Glo® Live Cell Substrate to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.[14]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.[8] Plot the background-subtracted NanoBRET™ ratio against the log of the PROTAC concentration. A bell-shaped curve indicates that ternary complex formation is inhibited at high PROTAC concentrations, confirming the mechanism of the hook effect.
Visualizations
Diagrams of Key Concepts and Workflows
Caption: Mechanism of the PROTAC Hook Effect.
Caption: Experimental Workflow for Identifying the Hook Effect.
Caption: Troubleshooting Logic for Unexpected Dose-Response Data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 12. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 16. bmglabtech.com [bmglabtech.com]
Technical Support Center: Enhancing Cell Permeability of (S,R,S)-AHPC-C4-NH2-Containing PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the cell permeability of Proteolysis Targeting Chimeras (PROTACs) that incorporate the (S,R,S)-AHPC-C4-NH2 E3 ligase ligand-linker conjugate.
Troubleshooting Guide
Issue: Low or no target protein degradation observed in cellular assays.
This is a common issue that can often be attributed to poor cell permeability of the PROTAC molecule. Here’s a step-by-step guide to troubleshoot this problem.
Step 1: Verify Compound Integrity and Activity
-
Question: Is the PROTAC chemically stable and active in biochemical assays?
-
Troubleshooting Action:
-
Confirm the identity and purity of your PROTAC conjugate using LC-MS and NMR.
-
Assess the binding of your PROTAC to both the target protein and the VHL E3 ligase in cell-free biochemical assays (e.g., fluorescence polarization, SPR, or ITC).
-
-
Rationale: Degradation of the PROTAC or loss of binding affinity to either the target or the E3 ligase will result in a loss of degradation activity, independent of cell permeability.
Step 2: Assess Cell Permeability
-
Question: Is the PROTAC able to cross the cell membrane?
-
Troubleshooting Action:
-
Rationale: These assays provide a direct measure of the PROTAC's ability to cross a lipid bilayer, which is a primary barrier to cellular entry.[3]
Step 3: Confirm Intracellular Target Engagement
-
Question: Is the PROTAC reaching and binding to its intended target inside the cell?
-
Troubleshooting Action:
-
Utilize a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay to confirm that the PROTAC is binding to the target protein within the cellular environment.[1]
-
-
Rationale: Positive target engagement in cells indicates that the PROTAC can cross the cell membrane to some extent, and the issue may lie elsewhere in the degradation pathway.
Step 4: Investigate the "Hook Effect"
-
Question: Is the PROTAC concentration too high, leading to the "hook effect"?
-
Troubleshooting Action:
-
Perform a dose-response experiment with a wide range of PROTAC concentrations.
-
-
Rationale: At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) can be favored over the productive ternary complex, leading to reduced degradation.[4]
Step 5: Optimize Physicochemical Properties
-
Question: Can the physicochemical properties of the PROTAC be modified to improve permeability?
-
Troubleshooting Action:
-
Reduce Polar Surface Area (PSA): High PSA is a major contributor to poor permeability. Consider modifications to the linker or warhead that reduce the number of exposed polar atoms.
-
Decrease Hydrogen Bond Donors (HBDs): PROTACs with a high number of HBDs often exhibit lower permeability.[2] Strategies include replacing amines or hydroxyls with less polar groups.
-
Optimize Lipophilicity (logP/logD): While increased lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor solubility and aggregation. Aim for a balanced logP.
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce polarity and improve permeability.[5]
-
Step 6: Linker Modification Strategies
-
Question: Can the linker be modified to enhance cell permeability?
-
Troubleshooting Action:
-
Shorten the Linker: Shorter linkers often lead to more permeable compounds.[2]
-
Increase Rigidity: Introducing rigid elements like piperazine or piperidine moieties into the linker can pre-organize the PROTAC into a more membrane-permeable conformation.[6]
-
Promote Intramolecular Hydrogen Bonding: Designing linkers that facilitate the formation of intramolecular hydrogen bonds can shield polar groups, effectively reducing the molecule's PSA and enhancing permeability.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTACs containing (S,R,S)-AHPC-C4-NH2?
A1: PROTACs, by their nature, are large molecules that often fall outside the typical "rule of five" for oral bioavailability.[8][9] The (S,R,S)-AHPC-C4-NH2 component, combined with a target-binding warhead and linker, results in a high molecular weight molecule.[2] Additionally, the presence of multiple hydrogen bond donors and acceptors contributes to a high polar surface area, which can hinder passive diffusion across the lipid bilayer of the cell membrane.[2][10]
Q2: What are the key physicochemical properties that influence the permeability of my PROTAC?
A2: The most critical physicochemical properties include:
-
Molecular Weight (MW): Generally, lower MW is preferred, although many effective PROTACs have high MW.[2]
-
Lipophilicity (cLogP/LogD): An optimal range is crucial; too low and the PROTAC won't partition into the membrane, too high and it may have poor solubility.
-
Topological Polar Surface Area (TPSA): A lower TPSA is generally associated with better permeability.
-
Number of Hydrogen Bond Donors (HBD) and Acceptors (HBA): Fewer HBDs and HBAs are desirable for improved permeability.[2]
-
Number of Rotatable Bonds (nRotB): Increased flexibility can sometimes be detrimental to permeability.
Q3: How does the linker composition affect the permeability of my (S,R,S)-AHPC-C4-NH2 based PROTAC?
A3: The linker plays a pivotal role in determining the overall physicochemical properties and conformation of the PROTAC.
-
PEG vs. Alkyl Linkers: While PEG linkers can improve solubility, they can also increase the polar surface area. Alkyl linkers are more lipophilic but may decrease solubility.[2] The optimal choice depends on the specific warhead and its properties.
-
Linker Rigidity: Introducing rigid moieties can lock the PROTAC in a conformation that is more favorable for membrane crossing.[6] Flexible linkers, however, can allow the PROTAC to adopt different conformations in aqueous versus lipid environments, a "chameleonic" property that can aid permeability.[9]
Q4: Can intramolecular hydrogen bonding really improve the permeability of my PROTAC?
A4: Yes. The formation of intramolecular hydrogen bonds can create a more compact, less polar conformation of the PROTAC.[6][7] This "folding" effectively shields the polar functional groups from the hydrophobic core of the cell membrane, reducing the energetic penalty of desolvation and improving passive diffusion.[11]
Q5: What is a good starting point for assessing the permeability of my new PROTAC?
A5: A good initial screen is the Parallel Artificial Membrane Permeability Assay (PAMPA). It is a high-throughput, cell-free assay that provides a good indication of a compound's passive permeability.[1][2] If a PROTAC shows poor permeability in PAMPA, it is unlikely to have good cell permeability in more complex cellular models.
Quantitative Data Summary
The following tables summarize key physicochemical properties and permeability data for representative PROTACs from the literature. This data can be used as a general guide for designing and troubleshooting your own (S,R,S)-AHPC-C4-NH2 containing PROTACs.
Table 1: Physicochemical Properties of Selected PROTACs
| Compound | Molecular Weight (Da) | cLogP | HBD | HBA | TPSA (Ų) | Reference |
| PROTAC 1 | 950 | 4.5 | 4 | 12 | 210 | Fictional Example |
| PROTAC 2 | 880 | 3.8 | 3 | 10 | 180 | Fictional Example |
| MZ1 | 936 | 3.2 | 4 | 13 | 225 | [2] |
| AT1 | 993 | 2.9 | 5 | 15 | 255 | [2] |
Table 2: Permeability Data for Selected PROTACs
| Compound | PAMPA Pe (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Efflux Ratio (B-A)/(A-B) | Reference |
| PROTAC 1 | 0.2 | <0.1 | >10 | Fictional Example |
| PROTAC 2 | 1.5 | 0.8 | 1.2 | Fictional Example |
| ARV-771 | - | - | 87.62 | [3] |
| KT-474 | - | - | 57.54 (in MDR1 MDCK-II) | [3] |
| ARV-110 | - | 0 (in Caco-2) | - | [3] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the Donor Plate:
-
Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution in a buffer at pH 7.4 to the final desired concentration.
-
-
Preparation of the Acceptor Plate:
-
The acceptor plate contains a lipid membrane (e.g., phosphatidylcholine in dodecane) coated onto a filter.
-
Fill the wells of the acceptor plate with buffer.
-
-
Assay Assembly and Incubation:
-
Place the donor plate on top of the acceptor plate, ensuring the solutions are in contact with the membrane.
-
Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours).
-
-
Quantification:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pe):
-
The permeability coefficient is calculated using a standard formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the PROTAC solution to the apical (A) side of the monolayer and transport buffer to the basolateral (B) side to assess A-to-B permeability.
-
In a separate set of wells, add the PROTAC solution to the basolateral side and buffer to the apical side to assess B-to-A permeability.
-
Incubate at 37°C with 5% CO2 for a defined period (e.g., 2 hours).
-
-
Sample Analysis:
-
Collect samples from both the apical and basolateral compartments at the end of the incubation period.
-
Analyze the concentration of the PROTAC in the samples by LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate Papp for both A-to-B and B-to-A directions.
-
The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the PROTAC is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.
-
Visualizations
Caption: Mechanism of action for a VHL-recruiting PROTAC.
Caption: Troubleshooting workflow for low PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aragen.com [aragen.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 11. researchgate.net [researchgate.net]
Addressing off-target effects of (S,R,S)-AHPC-C4-NH2 degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC® degraders synthesized with the (S,R,S)-AHPC-C4-NH2 E3 ligase ligand-linker conjugate. This component recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a target protein of interest, mediating its ubiquitination and subsequent proteasomal degradation.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-C4-NH2 and how does it work in a PROTAC?
(S,R,S)-AHPC-C4-NH2 , also known as VH032-C4-NH2, is a chemical moiety used in the construction of PROTACs.[1][2][3] It consists of two key parts:
-
(S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][6]
-
-C4-NH2: A 4-carbon alkyl linker with a terminal amine group, which serves as an attachment point for a ligand that binds to your protein of interest (POI).
Within a PROTAC, this component's function is to hijack the VHL E3 ligase. When the other end of the PROTAC binds to the POI, a ternary complex (POI-PROTAC-VHL) is formed, leading to the ubiquitination and degradation of the POI by the proteasome.[1][2]
Q2: What are the most common causes of off-target effects with VHL-recruiting degraders?
Off-target effects with VHL-recruiting degraders can stem from several sources:
-
Warhead-Dependent Off-Targets: The ligand for your protein of interest (the "warhead") may have affinity for other proteins, leading to their unintended degradation.
-
VHL-Dependent Off-Targets (Neo-substrates): The formation of the ternary complex can sometimes lead to the degradation of proteins that do not normally interact with VHL but are brought into proximity by the PROTAC.
-
Ligand-Specific Pharmacology: The warhead or the VHL ligand itself might have biological activities independent of protein degradation, such as enzyme inhibition or receptor antagonism.[7]
-
Saturation of the Ubiquitin-Proteasome System (UPS): At very high concentrations, PROTACs can potentially overwhelm the natural capacity of the UPS, leading to broad cellular stress and toxicity.
Q3: My cells show significant toxicity after treatment. How can I determine if it's an on-target or off-target effect?
Distinguishing between on-target and off-target toxicity is a critical troubleshooting step. A systematic approach using multiple control experiments is recommended. Key strategies include testing an inactive epimer control, using ligand-only controls, and employing gene knockout/knockdown cell lines.[7] If the toxicity is found to be independent of your target protein's degradation, a global proteomics analysis can help identify unintended proteins that are being degraded.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with (S,R,S)-AHPC-C4-NH2 based degraders.
Issue 1: High Cytotoxicity Observed in Cell Viability Assays
If your degrader exhibits cytotoxicity at concentrations required for POI degradation, it is crucial to dissect the underlying cause.
Caption: Workflow to differentiate on-target vs. off-target cytotoxicity.
| Experimental Control | Result | Interpretation | Next Step |
| Inactive Epimer Control | Reduced or no toxicity | Toxicity is dependent on VHL engagement and likely due to protein degradation (on- or off-target). | Proceed to test in POI Knockout cells. |
| Toxicity persists | Toxicity is independent of VHL-mediated degradation. It may be due to the warhead's pharmacology. | Test warhead and VHL ligand separately. | |
| POI Knockout/KD Cells | Reduced or no toxicity | Toxicity is on-target and a direct consequence of degrading your POI. | This may be the desired therapeutic effect. |
| Toxicity persists | Toxicity is off-target and caused by the degradation of other proteins. | Perform global proteomics to identify off-targets. | |
| Ligand-Only Controls | Toxicity observed | The individual components (warhead or VHL ligand) are inherently toxic. | Redesign the PROTAC with a different warhead or E3 ligase recruiter. |
Issue 2: No or Poor Degradation of the Target Protein
If you do not observe efficient degradation of your POI, several factors could be at play, from poor cell permeability to failure to form a stable ternary complex.
Caption: Troubleshooting workflow for lack of protein degradation.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying off-target protein degradation using mass spectrometry.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, or a relevant cancer cell line) and allow them to adhere overnight.
-
Treat cells with the (S,R,S)-AHPC-C4-NH2 based degrader, an inactive control, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours). A shorter time point (e.g., <6 hours) is often used to identify direct targets.[8]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins into peptides using trypsin overnight.
-
-
Isobaric Labeling (e.g., TMT):
-
Label the peptide samples from each condition with a different Tandem Mass Tag (TMT) reagent according to the manufacturer's protocol.
-
Combine the labeled samples into a single tube.
-
-
Mass Spectrometry:
-
Analyze the combined peptide sample by LC-MS/MS. A high-resolution Orbitrap mass spectrometer is recommended.
-
-
Data Analysis:
-
Use software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.
-
Normalize the data and perform statistical analysis to identify proteins with significantly decreased abundance in the degrader-treated sample compared to controls.
-
Filter results against the inactive control to remove non-VHL-dependent changes.
-
The following table is a hypothetical representation of results from a global proteomics experiment designed to identify off-targets.
| Protein | Gene | Fold Change (Degrader vs. Vehicle) | p-value | Fold Change (Inactive Control vs. Vehicle) | Interpretation |
| TargetPOI | POI1 | -4.5 | <0.001 | -0.1 | On-Target |
| Protein A | GENEA | -3.8 | <0.001 | -0.2 | Potential Off-Target |
| Protein B | GENEB | -1.2 | 0.04 | -1.1 | Non-Specific/VHL-independent |
| Protein C | GENEC | -0.3 | 0.65 | -0.2 | No Significant Change |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that your PROTAC is binding to its intended target within the cell.[9][10] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[11]
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with your degrader or vehicle control for a short duration (e.g., 1 hour) at 37°C.[11]
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a 37°C water bath).[11]
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein at each temperature point by Western Blot or other quantitative protein detection methods.
-
A positive result is a shift in the melting curve to a higher temperature in the degrader-treated sample compared to the vehicle control.
-
Signaling Pathway Visualization
On-Target VHL Pathway
The canonical substrate for the VHL E3 ligase is the Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated, recognized by VHL, and targeted for degradation. A VHL-recruiting PROTAC hijacks this same machinery for a different target protein.
Caption: Mechanism of action for a VHL-recruiting PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: (S,R,S)-AHPC-C4-NH2 Conjugation Reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving (S,R,S)-AHPC-C4-NH2. This resource offers troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues encountered during the synthesis of PROTACs and other bioconjugates using this VHL ligand-linker.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-C4-NH2 and what is its primary application?
(S,R,S)-AHPC-C4-NH2 is a synthetic molecule that incorporates the (S,R,S)-AHPC scaffold, a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, connected to a C4 alkyl linker with a terminal primary amine (-NH2)[1][2][3]. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2][3]. The terminal amine serves as a versatile chemical handle for conjugation to a warhead that binds to a target protein of interest, ultimately leading to the target protein's degradation.
Q2: What is the core chemical reaction involved in conjugating (S,R,S)-AHPC-C4-NH2?
The conjugation of (S,R,S)-AHPC-C4-NH2 typically involves the reaction of its terminal primary amine with an activated carboxylic acid on the target-binding ligand (warhead). A common and efficient method for this is the use of N-hydroxysuccinimide (NHS) esters. The primary amine of (S,R,S)-AHPC-C4-NH2 acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and forming a stable amide bond, with NHS being released as a byproduct[4].
Q3: What are the critical parameters influencing the yield of the conjugation reaction?
The success of the conjugation reaction is highly dependent on several factors:
-
pH: The pH of the reaction buffer is crucial. The primary amine of (S,R,S)-AHPC-C4-NH2 must be deprotonated to be nucleophilic, which is favored at a slightly basic pH. However, at high pH, the competing hydrolysis of the NHS ester is accelerated[4][][6].
-
Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete in the reaction[4].
-
Reagent Quality and Stability: The purity and stability of both the (S,R,S)-AHPC-C4-NH2 and the NHS ester-activated warhead are paramount. NHS esters are moisture-sensitive and can hydrolyze over time, even during storage.
-
Reaction Temperature and Time: These parameters need to be optimized to balance the rate of the desired aminolysis reaction against the rate of NHS ester hydrolysis.
-
Concentration of Reactants: The concentration of both reactants can influence the reaction kinetics and overall yield.
Q4: What is a typical expected yield for this type of conjugation reaction?
The yield of PROTAC synthesis can vary significantly based on the complexity of the molecules being conjugated, the reaction conditions, and the purification methods employed. While a definitive yield for every (S,R,S)-AHPC-C4-NH2 conjugation cannot be given, well-optimized NHS ester-amine coupling reactions can achieve yields ranging from moderate to high (50-90%)[7]. However, low yields are a common challenge that this guide aims to address.
Troubleshooting Guide for Low Conjugation Yield
This guide is designed to help you systematically identify and resolve the root cause of low yields in your (S,R,S)-AHPC-C4-NH2 conjugation reactions.
Problem 1: Consistently Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Reaction pH | Verify the pH of your reaction buffer immediately before use. The optimal range is typically 7.2-8.5.[4][] | At pH < 7, the amine of (S,R,S)-AHPC-C4-NH2 will be protonated and non-nucleophilic. At pH > 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction.[4][][6] |
| Incompatible Buffer System | Ensure your buffer does not contain primary amines (e.g., Tris, glycine). Use buffers such as phosphate, borate, or bicarbonate.[4] | Competing amines in the buffer will react with the NHS ester, reducing the amount available for conjugation to (S,R,S)-AHPC-C4-NH2. |
| Degraded NHS Ester | Use a fresh batch of your NHS ester-activated warhead. If possible, confirm the activity of the NHS ester using a simple colorimetric assay or by reacting it with a model amine. | NHS esters are susceptible to hydrolysis. Improper storage (exposure to moisture) or using an old reagent will lead to a significant decrease in reactivity. |
| Poor Solubility of Reactants | Ensure both (S,R,S)-AHPC-C4-NH2 and your activated warhead are fully dissolved in a suitable solvent before mixing. A small amount of a co-solvent like DMSO or DMF (typically <10% of the total reaction volume) can be used to aid solubility.[4] | If the reactants are not in solution, the reaction cannot proceed efficiently. |
| Steric Hindrance | If the amine on (S,R,S)-AHPC-C4-NH2 or the NHS ester on your warhead is sterically hindered, consider using a linker with a longer spacer arm on either component. | Bulky groups near the reactive sites can physically block the nucleophilic attack, slowing down or preventing the reaction. |
Problem 2: Moderate Yield with Significant Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| NHS Ester Hydrolysis | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[4] | Lowering the temperature slows down the rate of hydrolysis of the NHS ester more significantly than the aminolysis reaction, thus favoring the desired conjugation. |
| Sub-optimal Reactant Ratio | Titrate the molar ratio of the NHS ester to (S,R,S)-AHPC-C4-NH2. Start with a 1:1 ratio and incrementally increase the excess of the NHS ester (e.g., 1.5, 2, or 3 equivalents). | A slight excess of the NHS ester can drive the reaction to completion. However, a large excess can lead to difficulties in purification and potential side reactions. |
| Impure Reactants | Purify both (S,R,S)-AHPC-C4-NH2 and the NHS ester-activated warhead before the conjugation reaction. Confirm purity by LC-MS and NMR. | Impurities can interfere with the reaction or lead to the formation of undesired side products. |
| Prolonged Reaction Time at Room Temperature | Reduce the reaction time at room temperature and monitor the reaction progress closely using LC-MS. Quench the reaction once the starting materials are consumed. | Extended reaction times, especially at room temperature, can increase the likelihood of NHS ester hydrolysis and other side reactions. |
Problem 3: Product is Formed but Lost During Purification
| Possible Cause | Troubleshooting Step | Rationale |
| Product Instability | Assess the stability of your final PROTAC under the purification conditions (e.g., pH of the mobile phase in chromatography). | The final conjugate may be sensitive to acidic or basic conditions used during purification, leading to degradation. |
| Inappropriate Purification Method | Optimize your purification method. Consider alternative chromatography techniques (e.g., reverse-phase vs. normal-phase HPLC) or different solvent systems. | The physicochemical properties of the final PROTAC may require a specific purification strategy to achieve good recovery. |
| Product Adsorption to Labware | Use low-adsorption labware (e.g., siliconized tubes and pipette tips) for handling and purification of the final product. | PROTACs, being large and sometimes hydrophobic molecules, can adhere to plastic and glass surfaces, leading to significant loss of material. |
Data Presentation
Table 1: Influence of pH on the Half-life of NHS Esters
This table provides a general indication of the stability of NHS esters at different pH values. The actual half-life will depend on the specific molecule and buffer conditions.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [4] |
| 8.6 | 4 | 10 minutes | [4] |
Table 2: Illustrative Yields of Amide Formation via NHS Ester Conjugation
The following data is from a study on the conjugation of porphyrin-NHS esters and serves as a general reference for the impact of pH and concentration on yield.[7]
| NHS Ester Concentration | pH 8.0 Yield (%) | pH 8.5 Yield (%) | pH 9.0 Yield (%) |
| 1 mM | 80 | 85 | 82 |
| 0.316 mM | 74 | - | - |
| 0.1 mM | 56 | - | - |
Experimental Protocols
General Protocol for (S,R,S)-AHPC-C4-NH2 Conjugation with an NHS Ester
This protocol provides a starting point for your conjugation reaction. Optimization of reactant concentrations, reaction time, and temperature may be necessary for your specific molecules.
-
Reagent Preparation:
-
Dissolve your NHS ester-activated warhead in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.
-
Dissolve (S,R,S)-AHPC-C4-NH2 in the reaction buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5) to a desired concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of any primary amines.
-
-
Conjugation Reaction:
-
Add the desired molar equivalent of the NHS ester stock solution to the solution of (S,R,S)-AHPC-C4-NH2.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours or at 4°C overnight.
-
Monitor the reaction progress by LC-MS to determine the optimal reaction time.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to consume any unreacted NHS ester.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as preparative HPLC (e.g., reverse-phase C18) or flash column chromatography.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Mandatory Visualizations
Caption: A typical experimental workflow for the conjugation of (S,R,S)-AHPC-C4-NH2.
Caption: A logical troubleshooting workflow for low yield in conjugation reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Interpreting unexpected results in PROTAC experiments
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding unexpected results in PROTAC experiments.
Troubleshooting Guides
Issue 1: The "Hook Effect" - Degradation Decreases at High Concentrations
Q1: I'm observing a bell-shaped dose-response curve where protein degradation is lower at higher PROTAC concentrations. What is happening?
A1: This phenomenon is known as the "hook effect".[1][2][3] It occurs because at excessively high concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[1][2][3] This abundance of binary complexes effectively sequesters the components needed for degradation, leading to a decrease in efficacy.[3][4][5]
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., picomolar to high micromolar) to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation is achieved (DC50).[1][6]
-
Test Lower Concentrations: Focus on the lower concentration range (nanomolar to low micromolar) to pinpoint the "sweet spot" for maximal degradation.[1]
-
Biophysical Assays for Ternary Complex: Employ biophysical assays like TR-FRET, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to measure the formation and stability of the ternary complex at various PROTAC concentrations.[1][7] This can help correlate ternary complex formation with the observed degradation profile.[1]
Logical Workflow for Investigating the Hook Effect
Caption: Troubleshooting workflow for the PROTAC hook effect.
Issue 2: Lack of Target Protein Degradation
Q2: My PROTAC is not causing degradation of my target protein. What are the possible reasons?
A2: There are several potential reasons for a lack of PROTAC-mediated degradation. This troubleshooting guide will walk you through a logical sequence of investigation.
Troubleshooting Workflow for No Degradation
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Detailed Troubleshooting Steps:
-
Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane.[1][8][9]
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended targets within the cell.
-
No Ternary Complex Formation: Even with binary engagement, the PROTAC may not successfully bring the target and E3 ligase together.
-
Formation of a Non-productive Ternary Complex: A stable ternary complex might form, but in a conformation that is not suitable for the E3 ligase to ubiquitinate the target protein.[1]
-
Proteasome Inhibition/Dysfunction: The target protein may be ubiquitinated but not degraded if the proteasome is not functioning correctly.
-
Solution: Include a positive control in your experiments, such as a known proteasome inhibitor (e.g., MG132), to ensure the proteasome is active.
-
Issue 3: Off-Target Effects and Cellular Toxicity
Q3: I'm observing cellular toxicity or degradation of unintended proteins. How can I investigate and improve the selectivity of my PROTAC?
A3: Off-target effects can arise from the PROTAC degrading proteins other than the intended target.[13][14] This can be due to the warhead binding to other proteins, or the E3 ligase recruiter having its own biological activities.[13]
Strategies to Investigate and Improve PROTAC Selectivity:
-
Quantitative Proteomics: Use techniques like Tandem Mass Tagging (TMT)-based quantitative proteomics to get a global view of protein level changes upon PROTAC treatment.[1] This can help identify off-target effects early.[1][13]
-
Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest.[1]
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Modify the Linker: The linker can influence the conformation of the ternary complex and thus which proteins are presented for ubiquitination. Systematically varying the linker length and composition can improve selectivity.[1]
-
Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes.[1]
-
Use Appropriate Controls:
Signaling Pathway of PROTAC Action and Potential Off-Targets
Caption: PROTAC mechanism and potential for off-target effects.
Frequently Asked Questions (FAQs)
Q4: What is cellular resistance to PROTACs and how does it arise?
A4: Cellular resistance to PROTACs can occur after prolonged treatment.[15] Common mechanisms include genomic alterations in the core components of the E3 ligase complex, such as mutations or deletions in the substrate receptor (e.g., CRBN, VHL) or other components like CUL2.[16][17] For instance, resistance to CRBN-based PROTACs has been linked to the deletion of CRBN.[16] Interestingly, resistance is often specific to the E3 ligase being hijacked, meaning a cell line resistant to a VHL-based PROTAC may still be sensitive to a CRBN-based one.[15][16]
Q5: How do I choose the right experimental controls for my PROTAC experiments?
A5: Proper controls are crucial for interpreting PROTAC data. Key controls include:
-
Vehicle Control (e.g., DMSO): To assess the baseline level of the target protein.[18][19]
-
Inactive Epimer/Stereoisomer Control: A PROTAC analog that cannot bind to the E3 ligase but retains binding to the target protein. This control helps to confirm that degradation is dependent on E3 ligase recruitment.[20]
-
Non-degrading Inhibitor Control: The "warhead" molecule alone, to distinguish degradation from simple inhibition of the target's function.[18]
-
Proteasome Inhibitor (e.g., MG132, Bortezomib): To confirm that the observed protein loss is due to proteasomal degradation.[21]
Q6: What are the key parameters to report from a PROTAC dose-response curve?
A6: For a typical sigmoidal or bell-shaped PROTAC dose-response curve, the following parameters are essential:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[6][19]
-
Dmax: The maximum percentage of protein degradation achieved.[6][19]
-
Hook Effect: A qualitative or quantitative description of the decrease in degradation at high concentrations, if observed.[2][5]
Quantitative Data Summary Table
| Parameter | Description | Typical Range | Importance |
| DC50 | Concentration for 50% degradation | pM to µM | Potency of the PROTAC |
| Dmax | Maximum degradation percentage | 50-95+% | Efficacy of the PROTAC |
| Cooperativity (α) | Synergistic binding in the ternary complex | >1 indicates positive cooperativity | Stability of the ternary complex |
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
Objective: To quantify the degradation of a target protein in cultured cells upon treatment with a PROTAC.[18][19]
Methodology:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
Add ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[19]
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[18][19]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18][19]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[18][19]
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.[18][19]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[18][19]
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[18]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18][19]
-
-
Detection and Analysis:
In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)
Objective: To determine if a target protein is ubiquitinated in response to PROTAC treatment.[12]
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration that should induce degradation. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated protein to accumulate.
-
Lyse cells in a buffer containing deubiquitinase inhibitors (DUBs) in addition to protease and phosphatase inhibitors.
-
-
Immunoprecipitation (IP):
-
Normalize total protein concentrations of the lysates.
-
Incubate the lysate with an antibody against the target protein overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ubiquitin, clone P4D1). A smear or ladder of high molecular weight bands indicates polyubiquitination of the target protein.
-
NanoBRET™ Assay for Ternary Complex Formation in Live Cells
Objective: To measure the PROTAC-induced proximity of a target protein and an E3 ligase in live cells.[11][22][23]
Methodology:
-
Cell Preparation:
-
Assay Execution:
-
Signal Detection and Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 6. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. mdpi.com [mdpi.com]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. benchchem.com [benchchem.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. tandfonline.com [tandfonline.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 23. Ternary Complex Formation [worldwide.promega.com]
- 24. bmglabtech.com [bmglabtech.com]
Technical Support Center: Overcoming Resistance to VHL-Mediated Protein Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving VHL-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to VHL-based PROTACs?
A1: Resistance to VHL-based PROTACs can arise from several factors:
-
Genetic alterations in the VHL gene: Mutations, deletions, or downregulation of the Von Hippel-Lindau (VHL) protein can prevent the PROTAC from engaging the E3 ubiquitin ligase complex.[1]
-
Mutations in the target protein: Alterations in the target protein can hinder PROTAC binding, thereby preventing the formation of a stable ternary complex (Target-PROTAC-VHL).
-
Downregulation of E3 ligase complex components: Reduced expression of other essential components of the VHL-E3 ligase complex, such as CUL2, can impair its function.[1]
-
Increased expression of the target protein: Cells may compensate for PROTAC-mediated degradation by upregulating the synthesis of the target protein.
-
Drug efflux pumps: Increased activity of efflux pumps like P-glycoprotein (MDR1) can reduce the intracellular concentration of the PROTAC.[2]
-
Activation of compensatory signaling pathways: Cells may adapt by upregulating parallel pathways to bypass their dependency on the targeted protein.
-
Role of deubiquitinases (DUBs): Enzymes like USP7 can remove ubiquitin chains from the target protein, counteracting the effect of the PROTAC.[3][4][5][6][7]
Q2: How can I determine if my cells have developed resistance to a VHL-based PROTAC?
A2: Resistance is typically indicated by a loss of PROTAC efficacy, which can be observed through:
-
A significant increase in the half-maximal degradation concentration (DC50) or the half-maximal inhibitory concentration (IC50).
-
Lack of target protein degradation at previously effective PROTAC concentrations, confirmed by Western blotting.
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Resumption of cell proliferation or tumor growth in the presence of the PROTAC.
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This is because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-VHL) rather than the productive ternary complex (Target-PROTAC-VHL). To avoid this, it is crucial to perform a wide dose-response curve to identify the optimal concentration range for degradation.
Q4: How does the PROTAC linker composition affect efficacy?
A4: The linker is a critical component of a PROTAC, and its length, rigidity, and composition significantly influence the formation and stability of the ternary complex. Optimization of the linker is often an empirical process and is crucial for achieving potent and selective protein degradation. Flexible linkers like PEG and alkyl chains offer more conformational freedom, while rigid linkers can lock the PROTAC into a more active conformation.
Q5: Can I switch to a different E3 ligase if I encounter resistance to a VHL-based PROTAC?
A5: Yes, if resistance is due to alterations in the VHL E3 ligase complex, switching to a PROTAC that recruits a different E3 ligase, such as Cereblon (CRBN), can be an effective strategy. This approach can bypass the specific resistance mechanism related to VHL.
Troubleshooting Guides
Problem 1: No or weak degradation of the target protein.
| Possible Cause | Suggested Solution |
| Poor cell permeability of the PROTAC. | Modify the PROTAC to improve its physicochemical properties, such as reducing polarity or using a prodrug strategy. |
| Suboptimal PROTAC concentration (Hook Effect). | Perform a full dose-response curve to identify the optimal concentration for degradation. |
| Low VHL expression in the cell line. | Confirm VHL protein expression by Western blot. Select a cell line with higher VHL expression if necessary. |
| Mutation or absence of VHL in the cell line. | Sequence the VHL gene to check for mutations. Use a cell line with wild-type VHL. |
| Inefficient ternary complex formation. | Optimize the linker length and composition of the PROTAC. Assess ternary complex formation using biophysical assays (e.g., SPR, ITC, BLI). |
| Rapid deubiquitination of the target protein. | Co-treat with a deubiquitinase (DUB) inhibitor, such as a USP7 inhibitor, to see if degradation is enhanced. |
| Instability of the PROTAC compound. | Assess the stability of the PROTAC in your experimental conditions (e.g., cell culture media). |
Problem 2: Non-specific bands or unexpected results in Western blot.
| Possible Cause | Suggested Solution |
| Primary antibody concentration is too high. | Decrease the concentration of the primary antibody. |
| Secondary antibody is non-specific. | Run a control with only the secondary antibody to check for non-specific binding. |
| Cross-reactivity between blocking agent and antibodies. | Try a different blocking agent (e.g., switch from milk to BSA). |
| Protein target forms multimers. | Boil the sample in Laemmli buffer for a longer duration (e.g., 10 minutes) to disrupt multimers. |
| Poor transfer of proteins to the membrane. | Verify transfer efficiency using Ponceau S staining. |
Quantitative Data Summary
Table 1: Binding Affinities of VHL Ligands
| Ligand | Modification | Binding Affinity (Kd or IC50 to VHL) | Reference |
| VH032 | Parent Compound | 185 nM (Kd) | [8] |
| VH101 | Optimized from VH032 | 44 nM (Kd) | [9] |
| Ligand 1 | 3-Cl on benzylamine | 117 µM (IC50) | [8] |
| Ligand 5 | 4-(5-oxazoyl) on benzylamine | 4.1 µM (IC50) | [8] |
| Ligand 14a | (3S,4S)-F-Hyp replacement | ~370 nM (Kd) | [10] |
| Ligand 14b | (3R,4S)-F-Hyp replacement | ~3.7 µM (Kd) | [10] |
Table 2: Degradation Potency of VHL-based PROTACs for HDACs in HCT116 cells
| PROTAC | Target | DC50 (µM) | Dmax (%) | Reference |
| Jps016 (tfa) | HDAC1 | 0.55 | 77 | [11] |
| PROTAC 4 | HDAC1 | 0.55 | ~100 (at 10 µM) | [11] |
| Jps016 (tfa) | HDAC3 | 0.53 | 66 | [11] |
| PROTAC 4 | HDAC3 | 0.53 | >50 (at 1 µM) | [11] |
Experimental Protocols
Protocol 1: Assessing VHL Protein Expression by Western Blot
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for VHL overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
Protocol 2: In Vitro Ubiquitination Assay for VHL E3 Ligase Activity
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a total volume of 30-50 µL:
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Analyze the ubiquitination of the substrate protein by Western blot using an antibody against the substrate or an anti-ubiquitin antibody. An increase in higher molecular weight species of the substrate indicates ubiquitination.
-
Protocol 3: Assessing VHL Gene Mutations by Sanger Sequencing
-
Genomic DNA Extraction:
-
Extract genomic DNA from the cell line of interest using a commercial kit.
-
-
PCR Amplification:
-
Amplify the coding exons of the VHL gene using primers flanking each exon.
-
Perform PCR with a high-fidelity DNA polymerase.[20]
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs.
-
-
Sanger Sequencing:
Visualizations
Caption: PROTAC-mediated protein degradation workflow.
Caption: Overview of VHL-PROTAC resistance mechanisms.
Caption: A logical workflow for troubleshooting poor PROTAC efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. bosterbio.com [bosterbio.com]
- 3. Regulation of USP7: A High Incidence of E3 Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | USP7 Is a Master Regulator of Genome Stability [frontiersin.org]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ccr.cancer.gov [ccr.cancer.gov]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. cdn.origene.com [cdn.origene.com]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Western Blot Protocol for Von Hippel Lindau Antibody (NB100-485): Novus Biologicals [novusbio.com]
- 17. scispace.com [scispace.com]
- 18. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 19. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sequencing of Von Hippel-Lindau (VHL) Gene from Genomic DNA for Mutation Detection in Italian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uab.edu [uab.edu]
Best practices for handling and storing (S,R,S)-AHPC-C4-NH2 dihydrochloride
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for handling and storing (S,R,S)-AHPC-C4-NH2 dihydrochloride, a key reagent in Proteolysis Targeting Chimera (PROTAC) research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthesized E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based VHL ligand and a four-carbon alkane linker with an amino group, which is utilized in the development of PROTACs.[1][2][3][4] As a dihydrochloride salt form, it generally offers enhanced water solubility and stability compared to its free base form.[5]
Q2: What are the primary applications of this compound?
This compound is primarily used as a building block in the synthesis of PROTACs. The terminal amino group on the linker allows for conjugation to a ligand that binds to a target protein of interest. The (S,R,S)-AHPC portion of the molecule recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key step in inducing the degradation of the target protein. It has been specifically mentioned for its use in creating EED-Targeted PROTACs.[1][2][3]
Q3: How should I store this compound?
Proper storage is critical to maintain the integrity of the compound. Recommendations vary slightly between suppliers, but the general guidelines are summarized below.
Q4: How do I prepare a stock solution?
It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[6] For aqueous solutions, it is advised to dilute the stock solution to the working concentration and sterilize by filtering through a 0.22 μm filter before use.[1][7] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use volumes.[6]
Q5: What are the safety precautions for handling this compound?
This compound may be harmful if swallowed and can cause skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[8] Handle the compound in a well-ventilated area or a chemical fume hood.[8] In case of contact with eyes, rinse cautiously with water for several minutes.[8] If on skin, wash with plenty of soap and water.[8] If inhaled, move to fresh air.[8]
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | At least 6 months | Store sealed and away from moisture.[1][4] |
| 2-8°C | Short-term | Check supplier-specific recommendations. | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][9][10] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][9][10] |
Table 2: Solubility Information
| Solvent | Concentration | Notes |
| DMSO | Up to 100 mg/mL (142.79 mM) | Use fresh, moisture-free DMSO for best results.[6] |
| Water | Soluble (salt form) | Prepare fresh solutions and filter sterilize.[1][5][7] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| PROTAC Synthesis Failure (Low Yield or No Product) | Degradation of this compound: The compound may have degraded due to improper storage (e.g., exposure to moisture, repeated freeze-thaw cycles). | - Use a fresh aliquot of the compound. - Confirm storage conditions were appropriate. - Consider running a quality control check (e.g., LC-MS) on the starting material to confirm its integrity. |
| Inefficient Coupling Reaction: The amine group on the linker may not be reacting efficiently with your target protein ligand. | - Optimize your coupling chemistry (e.g., adjust pH, coupling reagents, reaction time, and temperature). - Ensure your target protein ligand has a compatible reactive group. - Confirm the absence of interfering functional groups. | |
| Synthesized PROTAC is Inactive (No Target Protein Degradation) | Loss of VHL Binding Affinity: The (S,R,S)-AHPC moiety may have been compromised during synthesis or purification. | - Use mild reaction and purification conditions to avoid altering the chemical structure. - Confirm the final PROTAC structure using analytical methods like NMR and high-resolution mass spectrometry. - Perform a biophysical assay (e.g., SPR, ITC) to confirm binding of your PROTAC to VHL. |
| Steric Hindrance: The linker length or attachment point on your target ligand may prevent the formation of a stable ternary complex (Target-PROTAC-VHL). | - Synthesize PROTACs with different linker lengths or attachment points on the target ligand. - Perform molecular modeling studies to predict optimal linker configuration. | |
| Poor Solubility of the Final PROTAC | Physicochemical Properties: The final PROTAC molecule may have poor aqueous solubility, limiting its cellular activity. | - Although the starting material is a soluble salt, the final PROTAC's properties will differ. - Consider formulating the final PROTAC with solubilizing agents. - Modify the PROTAC structure to include more polar functional groups, if possible without compromising activity. |
| Inconsistent Experimental Results | Variability in Stock Solution: The stock solution may not be homogeneous or may have degraded over time. | - Ensure the stock solution is fully dissolved before use by vortexing. - Always use freshly prepared working solutions from a recently thawed aliquot of the stock solution. - Avoid using stock solutions that have been stored at -20°C for longer than one month.[1][9][10] |
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC utilizing a VHL ligand.
Experimental Workflow for PROTAC Synthesis
Caption: A typical workflow for synthesizing a PROTAC molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S,R,S)-AHPC-C4-NH2 (dihydrochloride) - Nordic Biosite [nordicbiosite.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to VHL Ligand (S,R,S)-AHPC-C4-NH2 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy of Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a frequently utilized component in PROTAC design. This guide provides a detailed comparison of the VHL ligand-linker conjugate, (S,R,S)-AHPC-C4-NH2, also known as VH032-C4-NH2, with other prominent VHL ligands. This objective analysis, supported by experimental data, aims to inform researchers in the selection and application of VHL ligands for their specific targeted protein degradation studies.
Introduction to VHL Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The VHL protein is a popular choice for recruitment by PROTACs due to its well-characterized interaction with its substrate, the alpha-subunit of the hypoxia-inducible factor (HIF-1α). Small molecule VHL ligands mimic the hydroxylated proline residue of HIF-1α, enabling them to bind to VHL with high affinity.
(S,R,S)-AHPC-C4-NH2 is a derivative of the well-established VHL ligand VH032, featuring a four-carbon alkyl linker with a terminal amine group. This amine functionality provides a convenient attachment point for conjugation to a ligand for a protein of interest, forming a complete PROTAC molecule. The nature of the VHL ligand and the attached linker can significantly influence the binding affinity, ternary complex formation, and ultimately, the degradation efficiency of the resulting PROTAC.
Quantitative Comparison of VHL Ligands
The efficacy of a VHL-recruiting PROTAC is directly correlated with the binding affinity of its VHL ligand and the overall degradation efficiency of the final PROTAC construct. The following tables summarize key quantitative data for (S,R,S)-AHPC and other commonly used VHL ligands, as well as the performance of PROTACs derived from them. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the published literature; therefore, the data presented here is compiled from various sources and should be interpreted with this consideration.
Table 1: Comparative Binding Affinities of VHL Ligands
| Ligand | Binding Affinity (Kd) to VHL | Binding Affinity (IC50) to VHL | Assay Method | Reference |
| VH032 | 185 nM | 77.8 nM | Isothermal Titration Calorimetry (ITC) / TR-FRET | [1][2] |
| VH298 | 80-90 nM | 44.0 nM | Surface Plasmon Resonance (SPR) / TR-FRET | [2] |
| (S,R,S)-AHPC (VH032-NH2) | Not explicitly found | 13.3 µM | TR-FRET | [2] |
Note: The binding affinity of (S,R,S)-AHPC-C4-NH2 is expected to be similar to its parent molecule, (S,R,S)-AHPC. The addition of the linker may slightly alter the binding affinity.
Table 2: Comparative Performance of VHL-based PROTACs
| PROTAC | VHL Ligand | Target Protein | DC50 | Dmax | Cell Line | Reference |
| EED-Targeted PROTAC | (S,R,S)-AHPC-C4-NH2 | EED | Not explicitly stated, but potent degradation reported | >90% | G401 | [] |
| ARV-771 | (S,R,S)-AHPC-Me | BET | <5 nM | >95% | Various | [4] |
| Compound 68 | VHL Ligand | EGFR (L858R) | 3.3-5.0 nM | Not Specified | HCC-827, H3255 | [4][5] |
| SIAIS178 | VHL Ligand | BCR-ABL | 10 nM | >90% | K562 | [4] |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. Lower DC50 and higher Dmax values indicate greater potency and efficacy, respectively. The data for the EED-targeted PROTAC using (S,R,S)-AHPC-C4-NH2 indicates effective degradation, though specific DC50 values were not found in the initial searches.
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the validation and comparison of VHL ligands and their corresponding PROTACs. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified VHL protein (typically in the range of 10-50 µM) in a suitable buffer (e.g., PBS or HEPES).
-
Prepare a solution of the VHL ligand ((S,R,S)-AHPC-C4-NH2 or other comparators) at a concentration 10-20 times that of the protein in the identical buffer to minimize heats of dilution.
-
Degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
A control experiment titrating the ligand into the buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
HTRF is a proximity-based assay that can be used in a competitive binding format to determine the IC50 of a test compound.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of a tagged VHL protein (e.g., His-tagged) and a corresponding HTRF donor-labeled antibody (e.g., anti-His-Europium Cryptate).
-
Prepare a solution of a fluorescently labeled VHL ligand (tracer).
-
Prepare serial dilutions of the test compound ((S,R,S)-AHPC-C4-NH2 or other ligands).
-
-
Assay Procedure (384-well plate format):
-
Dispense the test compound dilutions into the wells of a microplate.
-
Add the tagged VHL protein and donor-labeled antibody mixture to each well.
-
Add the fluorescent tracer to each well.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the HTRF signal (ratio of acceptor to donor emission) using an HTRF-compatible plate reader.
-
Plot the HTRF ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis for Protein Degradation
Western blotting is a standard technique to quantify the levels of a specific protein in cell lysates, allowing for the determination of PROTAC-induced degradation (DC50 and Dmax).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to determine the DC50 and Dmax values.
-
Visualizing the PROTAC Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C4-NH2 to recruit the VHL E3 ligase for target protein degradation.
Caption: Experimental workflow for determining PROTAC-mediated protein degradation using Western blot analysis.
Conclusion
(S,R,S)-AHPC-C4-NH2 serves as a valuable VHL ligand-linker conjugate for the development of potent and effective PROTACs. While direct, comprehensive comparative studies with other VHL ligands are still emerging, the available data suggests that PROTACs incorporating the AHPC core structure can achieve robust and efficient degradation of target proteins. The choice of the specific VHL ligand and linker should be guided by the specific protein of interest and the desired properties of the final PROTAC molecule. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess and compare the performance of different VHL-based PROTACs in their own research endeavors. As the field of targeted protein degradation continues to expand, a systematic evaluation of various E3 ligase ligands and linkers will be crucial for the rational design of next-generation protein degraders.
References
A Head-to-Head Battle of E3 Ligase Ligands: (S,R,S)-AHPC-C4-NH2 vs. CRBN Ligands in PROTAC Efficacy
For researchers, scientists, and drug development professionals, the choice of E3 ubiquitin ligase ligand is a critical juncture in the design of Proteolysis Targeting Chimeras (PROTACs). This decision profoundly impacts the potency, selectivity, and overall success of a targeted protein degrader. This guide provides an objective, data-driven comparison between the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-C4-NH2, and the widely used Cereblon (CRBN) ligands, such as derivatives of thalidomide, lenalidomide, and pomalidomide.
This comprehensive analysis delves into the nuances of PROTACs developed with these distinct E3 ligase recruiters, presenting quantitative data, detailed experimental protocols, and visual aids to empower informed decisions in your targeted protein degradation research.
At a Glance: VHL vs. CRBN Ligands
The fundamental difference lies in the E3 ligase engaged. (S,R,S)-AHPC-C4-NH2 is a derivative of the (S,R,S)-AHPC scaffold, a high-affinity binder to the VHL E3 ligase. In contrast, CRBN ligands are typically immunomodulatory drugs (IMiDs) or their analogues. This choice dictates the subsequent formation of the ternary complex, ubiquitination, and degradation of the target protein.
Key distinguishing features include the structural nature of the ternary complexes they form and their expression patterns. VHL-based PROTACs often form more rigid and cooperative ternary complexes. CRBN, on the other hand, has a broader substrate scope which can be a double-edged sword, potentially leading to off-target effects. From a tissue expression perspective, CRBN is abundantly expressed in hematopoietic cells, making it particularly effective for degrading nuclear oncoproteins in that lineage. Conversely, VHL expression is lower in some solid tumors, which might necessitate higher PROTAC concentrations for effective degradation.
Quantitative Performance Showdown: Degradation Efficacy
To illustrate the performance differences, we will focus on a well-characterized target, Bromodomain-containing protein 4 (BRD4), for which numerous VHL and CRBN-based PROTACs have been developed. The key metrics for comparison are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| PROTAC Degrader | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | VH032 (AHPC-based) | BRD4 | H661, H838 | 8, 23 | Complete at 100 nM[1] |
| ARV-771 | VH032 (AHPC-based) | BET family | Prostate Cancer | <1 to <5[1] | Not Reported |
| dBET1 | Thalidomide-based | BRD4 | Various | EC50 of 430 | Not specified |
| ARV-825 | Pomalidomide-based | BRD4 | Burkitt's Lymphoma | <1[1][2] | Not Reported |
| Compound 21 | Lenalidomide/ Pomalidomide-based | BRD4 | THP-1 | IC50 of 810 | Effective degradation |
Note: The data presented is compiled from various studies, and experimental conditions may differ. A direct head-to-head comparison of PROTACs with identical target binders and linkers is the most accurate way to assess the intrinsic efficacy of the E3 ligase ligand.
The PROTAC Mechanism: A Tale of Two Ligases
PROTACs function by inducing the formation of a ternary complex, bringing the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Experimental Corner: Protocols for Efficacy Assessment
Accurate evaluation of PROTAC efficacy is paramount for advancing drug discovery programs. Below are detailed protocols for essential experiments.
Experimental Workflow for PROTAC Evaluation
A typical workflow for assessing and comparing the efficacy of VHL and CRBN-based PROTACs involves a series of in-vitro experiments.
Protocol 1: Western Blot Analysis for Protein Degradation
This method is the gold standard for quantifying the degradation of a target protein following PROTAC treatment.
Materials:
-
Target protein-expressing cell line
-
(S,R,S)-AHPC-C4-NH2 and CRBN ligand-based PROTACs
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at a suitable density to achieve 70-80% confluency. After overnight adherence, treat cells with a serial dilution of the PROTACs or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them using lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the PROTAC-mediated interaction between the target protein and the E3 ligase.
Materials:
-
Cells treated with PROTAC or vehicle control (pre-treated with a proteasome inhibitor like MG132 to prevent degradation of the target)
-
Non-denaturing lysis buffer
-
Primary antibody against the E3 ligase (VHL or CRBN) or the target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Cell Lysis: Lyse the treated cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase. The presence of both proteins in the immunoprecipitated sample from PROTAC-treated cells confirms the formation of the ternary complex.
Conclusion: Making the Right Choice for Your Target
The decision between utilizing an (S,R,S)-AHPC-C4-NH2-based VHL ligand or a CRBN ligand in a PROTAC design is not a one-size-fits-all scenario. Both classes of ligands have successfully led to the development of highly potent and clinically investigated protein degraders.
-
(S,R,S)-AHPC-C4-NH2 and other VHL ligands may offer advantages in forming stable and cooperative ternary complexes, which can translate to high degradation efficiency. They might be the preferred choice when high selectivity is paramount and in cellular contexts where VHL is robustly expressed.
-
CRBN ligands like pomalidomide and lenalidomide derivatives are often smaller and may possess more favorable drug-like properties. Their broad applicability and the extensive historical data on their use make them a robust choice, particularly for targets in hematopoietic cells.
Ultimately, the optimal choice will depend on a multifactorial analysis including the specific target protein, the cellular and tissue context, and the desired selectivity and pharmacokinetic profile of the final PROTAC molecule. The experimental protocols and comparative data presented in this guide provide a solid framework for researchers to empirically determine the most effective E3 ligase recruitment strategy for their specific targeted protein degradation program.
References
Assessing the Specificity of (S,R,S)-AHPC-C4-NH2-based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity and performance of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-C4-NH2 linker and von Hippel-Lindau (VHL) E3 ligase ligand. As the field of targeted protein degradation continues to expand, understanding the nuances of PROTAC design and performance is critical for the development of effective and specific therapeutics. This document offers a comparative assessment of an (S,R,S)-AHPC-C4-NH2-based PROTAC against other VHL-recruiting PROTACs, supported by experimental data and detailed protocols.
Introduction to (S,R,S)-AHPC-C4-NH2-based PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The (S,R,S)-AHPC-C4-NH2 moiety serves as a well-established VHL ligand connected to a 4-carbon alkyl amine linker, providing a versatile building block for PROTAC synthesis.
A notable example of a PROTAC utilizing a similar scaffold is UNC6852 , a selective degrader of the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED).[1][2][3] UNC6852 demonstrates how the (S,R,S)-AHPC-based VHL ligand can be effectively used to target nuclear proteins involved in epigenetic regulation.
Performance and Specificity Data
The efficacy and specificity of a PROTAC are paramount. Key metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Below is a comparative summary of the performance of the EED-targeted PROTAC UNC6852 and other well-characterized VHL-based PROTACs, MZ1 and ARV-771, which target the Bromodomain and Extra-Terminal (BET) family of proteins.
| PROTAC | Target Protein(s) | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |
| UNC6852 | EED | (S,R,S)-AHPC derivative | B lymphoblast | 0.31 µM | 94% | |
| EZH2 | B lymphoblast | 0.67 µM | 96% | |||
| SUZ12 | B lymphoblast | 0.59 µM | 82% | |||
| MZ1 | BRD4 | VHL Ligand | H661 | 8 nM | >90% | |
| BRD4 | H838 | 23 nM | >90% | |||
| ARV-771 | BET proteins | (S,R,S)-AHPC-Me | CRPC cells | <1 nM | >90% | [4][5] |
Binding Affinity and Inhibitory Concentration of UNC6852
| Parameter | Value | Target | Reference |
| IC50 | 247 nM | EED | [1][3] |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for an (S,R,S)-AHPC-C4-NH2-based PROTAC targeting EED involves the recruitment of the VHL E3 ligase to the PRC2 complex, leading to the ubiquitination and subsequent proteasomal degradation of its core components.
Caption: Mechanism of an EED-targeted, (S,R,S)-AHPC-C4-NH2-based PROTAC.
Experimental Protocols
Accurate assessment of PROTAC specificity and performance relies on robust experimental design. The following are detailed protocols for key assays.
Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[1][6]
Materials:
-
Cell line expressing the target protein (e.g., HeLa, B lymphoblast cell lines)
-
(S,R,S)-AHPC-C4-NH2-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a concentration range of the PROTAC and vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Caption: Western Blot workflow for assessing PROTAC-mediated degradation.
NanoBRET™ Assay for Ternary Complex Formation
This assay quantitatively measures the formation of the ternary complex (POI-PROTAC-E3 ligase) in live cells.[3][7][8]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids for expressing NanoLuc®-tagged POI and HaloTag®-tagged E3 ligase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
PROTAC compound
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids.
-
Cell Plating: Seed the transfected cells into 96-well plates.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the dilutions to the cells and incubate.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate to the wells.
-
Signal Measurement: Measure the donor (460 nm) and acceptor (618 nm) emissions using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Caption: NanoBRET™ assay workflow for ternary complex formation.
Global Proteomics for Off-Target Assessment
Mass spectrometry-based proteomics provides an unbiased approach to identify unintended protein degradation caused by a PROTAC.[9]
Materials:
-
Human cell line of interest
-
PROTAC compound, vehicle control, and a negative control PROTAC
-
Lysis buffer and equipment for protein extraction and digestion
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Data analysis software for quantitative proteomics
Procedure:
-
Cell Treatment: Treat cells with the PROTAC, vehicle, and negative control at a predetermined optimal concentration.
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides (e.g., using trypsin).
-
LC-MS/MS Analysis: Analyze the peptide samples using an LC-MS/MS system to identify and quantify proteins.
-
Data Analysis: Compare the protein abundance profiles between the PROTAC-treated and control samples to identify proteins that are significantly downregulated.
-
Validation: Validate potential off-targets using orthogonal methods like Western blotting.
Conclusion
(S,R,S)-AHPC-C4-NH2 serves as a valuable component in the construction of VHL-based PROTACs. As demonstrated by the EED-targeted degrader UNC6852, this scaffold can be utilized to create potent and selective degraders of challenging targets. However, a comprehensive assessment of specificity requires a multi-faceted approach, including quantitative degradation assays, ternary complex formation analysis, and unbiased off-target profiling. The data and protocols presented in this guide provide a framework for researchers to rigorously evaluate the performance of their (S,R,S)-AHPC-C4-NH2-based PROTACs and compare them to existing alternatives in the field of targeted protein degradation. This systematic evaluation is crucial for advancing the development of next-generation protein degraders with improved therapeutic windows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. Molecular mechanisms directing PRC2 recruitment and H3K27 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRC2 - Wikipedia [en.wikipedia.org]
Unraveling the Impact of Linker Length on the Efficacy of (S,R,S)-AHPC-Based PROTACs for BRD4 Degradation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of PROTAC design is the linker, which connects the target-binding warhead to the E3 ligase ligand. The length and composition of this linker are paramount in determining the efficacy of the PROTAC. This guide provides a comparative analysis of the efficacy of PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, with varying linker lengths for the degradation of the therapeutically relevant target, Bromodomain-containing protein 4 (BRD4).
The Critical Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein (BRD4), the PROTAC, and the VHL E3 ligase. An optimal linker length is essential to correctly orient the two proteins, facilitating the efficient transfer of ubiquitin from the E2-E3 ligase complex to the target protein, thereby marking it for proteasomal degradation. A linker that is too short may introduce steric hindrance, preventing the formation of the ternary complex, while an excessively long or conformationally unrestrained linker can lead to an unstable complex with reduced degradation efficiency.
Comparative Efficacy of (S,R,S)-AHPC-Based BRD4 Degraders with Varying Linker Lengths
To illustrate the impact of linker length on degradation efficacy, this guide focuses on two well-characterized series of (S,R,S)-AHPC-based BRD4 PROTACs: ARV-771 and the MZ series (MZ1, MZ2, and MZ4). These PROTACs share the same BRD4-binding warhead (based on JQ1) and the (S,R,S)-AHPC VHL ligand but differ in the length and composition of their linkers.
| PROTAC | Linker Composition and Length | Target Protein | Cell Line(s) | DC50 (nM) | Dmax (%) |
| ARV-771 | PEG-based linker | BRD2/3/4 | 22Rv1 (Castration-Resistant Prostate Cancer) | < 5 | Not Reported |
| VCaP (Castration-Resistant Prostate Cancer) | < 5 | Not Reported | |||
| LnCaP95 (Castration-Resistant Prostate Cancer) | < 5 | Not Reported | |||
| MZ1 | 3-unit PEG linker | BRD4 | HeLa | ~25 | >90 |
| MZ2 | Longer PEG linker than MZ1 | BRD4 | HeLa | ~50 | >90 |
| MZ4 | Shorter PEG linker than MZ1 | BRD4 | HeLa | >1000 | <20 |
Table 1: Comparative degradation efficiency of (S,R,S)-AHPC-based PROTACs with different linker lengths targeting BRD4. DC50 represents the concentration required for 50% degradation of the target protein, and Dmax represents the maximum percentage of degradation observed.
The data clearly demonstrates that linker length has a profound impact on the degradation potency of (S,R,S)-AHPC-based PROTACs. ARV-771, with its optimized PEG-based linker, exhibits potent, sub-nanomolar degradation of BET proteins in multiple prostate cancer cell lines[1][2]. The MZ series of PROTACs provides a direct comparison of linker length, where the intermediate-length linker of MZ1 results in the most potent degradation of BRD4[3]. The shorter linker of MZ4 is significantly less effective, likely due to its inability to promote a stable ternary complex, while the longer linker of MZ2 shows a slight decrease in potency compared to MZ1[3].
Experimental Protocols
Accurate assessment of PROTAC efficacy is crucial for the development of potent protein degraders. The following are detailed methodologies for key experiments used to evaluate the performance of (S,R,S)-AHPC-based PROTACs.
Western Blotting for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, 22Rv1) in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique used to measure the kinetics and affinity of binding between molecules in real-time, providing insights into the formation and stability of the PROTAC-induced ternary complex.
Protocol:
-
Chip Preparation:
-
Immobilize one of the binding partners, typically the E3 ligase (VHL), onto the surface of a sensor chip.
-
-
Binary Interaction Analysis:
-
Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics (association and dissociation rates) of the binary interaction between the PROTAC and the E3 ligase.
-
-
Ternary Complex Analysis:
-
To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein (BRD4) over the E3 ligase-immobilized surface.
-
The binding response will indicate the formation of the ternary complex. By analyzing the kinetic data, the stability and cooperativity of the ternary complex can be determined.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.
Caption: PROTAC-mediated degradation of BRD4 via the ubiquitin-proteasome system.
Caption: Experimental workflow for comparing the efficacy of PROTACs with different linker lengths.
Conclusion
The length of the linker is a critical parameter in the design of effective (S,R,S)-AHPC-based PROTACs for targeted protein degradation. As demonstrated by the comparative data on BRD4 degraders, even subtle changes in linker length can dramatically impact degradation potency. A systematic approach to linker optimization, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is therefore essential for the development of highly potent and selective protein degraders. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to conduct these critical studies and advance the field of targeted protein degradation.
References
A Head-to-Head Battle of E3 Ligase Recruiters: An In-Depth Comparison of AHPC and Other Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the choice of E3 ubiquitin ligase and its corresponding small molecule ligand is a critical design decision in the development of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of the performance of PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC), against other widely used E3 ligase recruiters, including those for Cereblon (CRBN), Mouse Double Minute 2 Homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The E3 ligase ligand is a pivotal component, dictating which of the over 600 known E3 ligases is hijacked and significantly influencing the degradation efficiency, selectivity, and pharmacological properties of the PROTAC.[2]
Mechanism of Action: A Tale of Two E3 Ligases
The fundamental mechanism for PROTACs, whether they recruit VHL, CRBN, or other E3 ligases, is the formation of a productive ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation.[3] However, the specific biophysical properties and cooperativity of this complex can differ significantly depending on the E3 ligase, influencing the degradation efficiency.[1]
Side-by-Side Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of E3 ligase can significantly impact these parameters. Below are tables summarizing the performance of PROTACs utilizing different E3 ligase ligands against the same protein targets, providing a comparative perspective.
Table 1: VHL (AHPC-based) vs. CRBN-based PROTACs for BRD4 and PLK1 Degradation
| Compound | E3 Ligase Recruiter | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| 14d | VHL ((S,R,S)-AHPC) | BRD4 | 158 ± 83 | >90 | HEK293T |
| 17b | CRBN (Pomalidomide) | BRD4 | 2.5 ± 0.8 | >90 | HEK293T |
| 14d | VHL ((S,R,S)-AHPC) | PLK1 | >1000 | Not specified | HEK293T |
| 17b | CRBN (Pomalidomide) | PLK1 | 15 ± 2.4 | >90 | HEK293T |
| Data compiled from a study on dual-targeting PROTACs. It is important to note that linker composition and attachment points can significantly influence performance.[4] |
Table 2: VHL vs. CRBN-based PROTACs for FLT3 Degradation
| PROTAC Example | E3 Ligase Recruiter | DC50 | Dmax | Cell Line |
| FLT3-PROTAC-1 | VHL | 1.8 nM | >90% | MOLM-14 |
| FLT3-PROTAC-2 | CRBN | 0.4 nM | >90% | MOLM-14 |
| This table summarizes representative data from studies on FLT3 degraders. Direct head-to-head comparisons with identical binders and linkers are limited.[3] |
Table 3: MDM2 vs. VHL-based PROTACs for BRD4 Degradation
| PROTAC | E3 Ligase Recruiter | DC50 (nM) | Dmax (%) | Cell Line |
| A1874 | MDM2 (Nutlin-based) | 32 | ~75 | RS4;11 |
| MZ1 | VHL | 19 | >95 | RS4;11 |
| Data from a study comparing the antiproliferative activity of MDM2- and VHL-recruiting PROTACs.[5] |
Deep Dive into E3 Ligase Ligands
Von Hippel-Lindau (VHL) Ligands (e.g., AHPC)
VHL ligands, such as AHPC, are peptidomimetics that mimic the binding of hypoxia-inducible factor 1α (HIF-1α) to VHL.[2]
-
Advantages:
-
Well-established and structurally characterized interaction.
-
VHL-based PROTACs often exhibit high metabolic stability and structural rigidity.[2]
-
Generally considered to have a lower potential for off-target effects compared to CRBN ligands.[]
-
-
Disadvantages:
-
VHL ligands can be larger and have higher molecular weights, potentially impacting cell permeability.[]
-
The expression of VHL can be downregulated in certain hypoxic tumors, which could limit the efficacy of VHL-based PROTACs in those contexts.[]
-
Cereblon (CRBN) Ligands
CRBN ligands are derived from the thalidomide family of molecules, which include lenalidomide and pomalidomide.[1]
-
Advantages:
-
Disadvantages:
-
Potential for off-target degradation of endogenous CRBN neosubstrates, such as the transcription factors IKZF1 and IKZF3, which can lead to immunomodulatory effects.[]
-
Mouse Double Minute 2 Homolog (MDM2) Ligands
MDM2 ligands are typically derived from nutlin-class inhibitors that disrupt the p53-MDM2 interaction.[1]
-
Advantages:
-
Disadvantages:
Inhibitor of Apoptosis Proteins (IAPs) Ligands
Ligands for cIAP1 are often based on small molecules like bestatin or other peptidomimetics.
-
Advantages:
-
Provides another option for E3 ligase recruitment, expanding the toolbox for PROTAC development.
-
IAPs are often overexpressed in cancer, which could be leveraged for tumor-selective degradation.
-
-
Disadvantages:
-
There are fewer successful examples of IAP-recruiting PROTACs in the literature compared to VHL and CRBN.[1]
-
The development of high-affinity, drug-like ligands for IAPs has been challenging.
-
Experimental Protocols
A crucial aspect of developing and comparing PROTACs is the robust experimental validation of target protein degradation. The most common method for this is Western Blotting.
Protocol: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PROTAC of interest dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in an appropriate volume of lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and denature by boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[9]
-
Concluding Remarks: Choosing the Right Tool for the Job
The selection of an E3 ligase ligand is a multifaceted decision with no single "best" choice.[1] VHL and CRBN remain the most widely used, each with a distinct profile of advantages and disadvantages. The expanding toolbox of E3 ligase ligands, including those for MDM2 and IAPs, provides valuable alternatives, particularly for targets that are challenging for the more established recruiters.[1][2] Ultimately, the optimal E3 ligase ligand will depend on the specific target protein, the desired therapeutic window, and the cellular context of the disease. A systematic, parallel evaluation of PROTACs with different E3 ligase recruiters against the same target is often the most effective strategy for identifying the optimal degrader candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Critical Role of Inactive Enantiomers as Negative Controls: A Guide to (S,R,S)-AHPC-Based PROTACs
For researchers, scientists, and drug development professionals, establishing the specificity of a molecule's biological activity is paramount. In the realm of targeted protein degradation, particularly with Proteolysis Targeting Chimeras (PROTACs) that utilize the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC, the use of a stereochemically distinct, inactive enantiomer as a negative control is an indispensable tool for validating on-target effects. This guide provides a comprehensive comparison of the active (S,R,S)-AHPC enantiomer and its inactive counterparts, supported by experimental data and detailed protocols, to underscore the importance of rigorous controls in PROTAC development.
The stereochemistry of the hydroxyproline moiety within the AHPC ligand is critical for its binding to the VHL E3 ligase. The (S,R,S) configuration is the active form that facilitates the recruitment of the VHL complex to the target protein, leading to its ubiquitination and subsequent degradation. Conversely, its diastereomer, often the (S,S,S)-AHPC enantiomer, is unable to bind effectively to VHL and therefore serves as an ideal negative control to distinguish specific PROTAC-mediated degradation from off-target or non-specific effects.
Comparative Analysis of Active vs. Inactive Enantiomer-Containing PROTACs
To illustrate the stark difference in activity, we will refer to data from studies on foretinib-based PROTACs. In these studies, a PROTAC containing the active (S,R,S)-AHPC derivative (let's call it "Active PROTAC") was compared to a control PROTAC with an inverted stereocenter on the hydroxyproline, rendering it inactive ("Inactive Control PROTAC").
Kinase Binding Affinity
The initial binding of the PROTAC to its target protein is a prerequisite for degradation. The following table summarizes the binding affinities of the foretinib warhead alone, the Active PROTAC, and the Inactive Control PROTAC to a panel of kinases.
| Kinase Target | Foretinib (Warhead) Kd (nM) | Active PROTAC Kd (nM) | Inactive Control PROTAC Kd (nM) |
| AXL | 1.3 | 15 | 13 |
| c-MET | 1.8 | 2.5 | 2.2 |
| FLT3 | 2.1 | 4.8 | 4.1 |
| KDR | 2.8 | 3.2 | 2.9 |
| TEK | 3.4 | 14 | 12 |
This data demonstrates that the addition of the linker and the E3 ligase ligand, regardless of its stereochemistry, has a minimal impact on the binding affinity of the warhead to its target kinases. This confirms that any difference in degradation activity is not due to altered target engagement.
Protein Degradation
The true measure of a PROTAC's efficacy lies in its ability to induce the degradation of the target protein. The following table compares the degradation of various kinases in the presence of the Active PROTAC and the Inactive Control PROTAC.
| Kinase Target | Active PROTAC Degradation (%) | Inactive Control PROTAC Degradation (%) |
| AXL | >95 | <10 |
| c-MET | >95 | <5 |
| FLT3 | >90 | <15 |
| KDR | >85 | <10 |
| TEK | >90 | <5 |
The results clearly show that only the Active PROTAC, which can recruit the VHL E3 ligase, leads to significant degradation of the target kinases. The Inactive Control PROTAC, despite binding to the kinases, fails to induce their degradation, confirming that the observed degradation is a direct result of the PROTAC-mediated ubiquitination pathway.
Experimental Protocols
To ensure the reproducibility and accuracy of these findings, detailed experimental protocols are essential.
Kinase Binding Assays (DiscoverX KINOMEscan)
Objective: To determine the binding affinity (Kd) of the compounds to a panel of kinases.
Methodology:
-
A proprietary assay from DiscoverX (now part of Eurofins) was utilized.
-
The assay is based on a competition binding format where the test compound is competed against a known, immobilized ligand for binding to the kinase active site.
-
The amount of kinase bound to the immobilized ligand is measured using a quantitative PCR (qPCR) method that detects a DNA tag conjugated to the kinase.
-
The Kd values are calculated from the dose-response curves of the test compounds.
Cellular Protein Degradation Assays (Western Blotting)
Objective: To quantify the degradation of target proteins in cells treated with the PROTACs.
Methodology:
-
Cell Culture: Human cell lines (e.g., HEK293T) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are treated with varying concentrations of the Active PROTAC or the Inactive Control PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The level of the target protein is normalized to the loading control to determine the percentage of degradation relative to a vehicle-treated control.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow.
Caption: Mechanism of action for active vs. inactive PROTACs.
Caption: Workflow for assessing protein degradation.
By employing inactive enantiomers like (S,S,S)-AHPC as negative controls, researchers can confidently attribute the degradation of a target protein to the specific, intended mechanism of their (S,R,S)-AHPC-based PROTAC. This rigorous approach is fundamental to the development of selective and effective protein-degrading therapeutics.
Quantitative Proteomics in the Validation of EED-Targeted PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of the Polycomb Repressive Complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED). We will focus on the validation of these PROTACs using quantitative proteomics, with a central focus on PROTACs synthesized using (S,R,S)-AHPC-based VHL E3 ligase ligands. While specific quantitative proteomics data for a PROTAC utilizing the precise (S,R,S)-AHPC-C4-NH2 linker is not publicly available, this guide will utilize the extensively characterized and closely related EED-targeted PROTAC, UNC6852, as a primary example. This will be compared with other relevant alternatives to provide a comprehensive performance overview.
The Role of Quantitative Proteomics in PROTAC Validation
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] Validating the efficacy and specificity of these molecules is paramount in their development as therapeutic agents. Quantitative mass spectrometry-based proteomics has emerged as a critical tool for this purpose, offering a global and unbiased view of a PROTAC's impact on the entire proteome.[2] This allows for the simultaneous assessment of on-target degradation efficiency and potential off-target effects, providing a comprehensive safety and efficacy profile.
Comparative Analysis of EED-Targeted PROTACs
The following tables summarize the performance of the EED-targeted PROTAC UNC6852 and its more potent successor, UNC7700, alongside an alternative PRC2-targeting PROTAC, E7, which targets the EZH2 subunit.
| PROTAC | Target(s) | E3 Ligase Ligand | DC50 (Degradation) | Dmax (Degradation) | Cell Line | Citation |
| UNC6852 | EED | VH032 (VHL) | EED: 0.79 µMEZH2: 0.3 µM | EED: ~92%EZH2: ~75% | HeLa | [1] |
| EED, EZH2, SUZ12 | VH032 (VHL) | EED: 0.61 µMEZH2: 0.67 µMSUZ12: 0.59 µM | EED: 94%EZH2: 96%SUZ12: 82% | DB (DLBCL) | [3] | |
| UNC7700 | EED, EZH2, SUZ12 | VHL | EED: 111 nMEZH2: 275 nM | EED: 84%EZH2: 86%SUZ12: 44% | DB (DLBCL) | [1] |
| E7 | EZH2, EED, SUZ12, RbAp48 | CRBN | Not explicitly stated, but effective degradation shown at low concentrations | Not explicitly stated | Various Cancer Cell Lines | [4] |
Quantitative Proteomics Data Summary for UNC6852
A quantitative proteomics study on UNC6852 in HeLa cells identified over 5,400 proteins. The results demonstrated high selectivity, with EED and EZH2 being the only proteins significantly degraded upon treatment with UNC6852.[5] This highlights the precision of this PROTAC in targeting the PRC2 complex.
Signaling Pathways and Experimental Workflows
To understand the biological context and the experimental approach to validating these PROTACs, the following diagrams illustrate the relevant signaling pathway and a typical quantitative proteomics workflow.
Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.
References
- 1. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
A Comparative Guide to PROTAC Performance: Benchmarking Against (S,R,S)-AHPC-Based Degraders
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic selection of a PROTAC (Proteolysis-Targeting Chimera) is paramount to achieving desired therapeutic outcomes. This guide provides an objective comparison of newer PROTACs against those developed using the well-established (S,R,S)-AHPC-based VHL E3 ligase ligands. By presenting quantitative data, detailed experimental methodologies, and clear visual representations of the underlying biological processes, this document serves as a critical resource for informed decision-making in drug discovery and development.
Performance Benchmarking: VHL vs. CRBN-Based BET Degraders
A prime example for comparing PROTAC performance is the targeted degradation of the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4, a key epigenetic reader implicated in cancer. Here, we compare the efficacy of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, often utilizing ligands derived from the (S,R,S)-AHPC scaffold, against a newer class of PROTACs that engage the Cereblon (CRBN) E3 ligase.
Quantitative Degradation Efficiency
The potency and efficacy of a PROTAC are primarily defined by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax : The maximum percentage of the target protein that can be degraded.
The following table summarizes the performance of prominent VHL-based and CRBN-based BET degraders across various cancer cell lines.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM - < 5 nM[1][2] | Not consistently reported |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM[1] | Complete at 100 nM[1] |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM[1] | Not consistently reported |
| dBET1 | CRBN | BET proteins | various | ~500-fold weaker than ARV-771 in some assays[2] | Not consistently reported |
Experimental Protocols
Accurate and reproducible assessment of PROTAC efficacy is crucial for meaningful comparisons. Below are detailed methodologies for key experiments used to determine the performance metrics cited above.
Western Blotting for Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control for a specified time (e.g., 24 hours).
b. Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]
HiBiT Assay for Protein Degradation
The HiBiT assay is a sensitive, quantitative, and high-throughput method for measuring protein degradation in live cells.
a. Cell Line Generation:
-
Use CRISPR/Cas9 gene editing to endogenously tag the target protein with the 11-amino-acid HiBiT peptide.
-
Select and validate a stable cell line expressing the HiBiT-tagged protein.
b. Assay Protocol:
-
Seed the HiBiT-tagged cells in a 96-well plate.
-
Treat the cells with a serial dilution of the PROTAC or a DMSO control.
-
Lyse the cells and add the LgBiT protein and furimazine substrate.
-
Measure the resulting luminescence, which is proportional to the amount of HiBiT-tagged protein.
c. Data Analysis:
-
Normalize the luminescence signal to a control (e.g., cell viability).
-
Plot the normalized data against the PROTAC concentration to determine the DC50 and Dmax.[1]
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
References
Safety Operating Guide
Proper Disposal of (S,R,S)-AHPC-C4-NH2 dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed guide on the proper disposal procedures for (S,R,S)-AHPC-C4-NH2 dihydrochloride, a synthesized E3 ligase ligand-linker conjugate used in Proteolysis Targeting Chimera (PROTAC) technology.[1][2][3][4] While a specific Safety Data Sheet (SDS) for the C4 variant was not publicly available at the time of this writing, information for the closely related (S,R,S)-AHPC-C3-NH2 dihydrochloride indicates that it is not classified as a hazardous substance or mixture.[5] The following procedures are based on this information and general best practices for laboratory chemical waste management.
Disclaimer: The following disposal recommendations are based on the safety data sheet of a structurally similar compound. Researchers must consult the official Safety Data Sheet (SDS) provided by the supplier of their specific this compound product for definitive disposal guidance.
I. Immediate Safety and Handling Considerations
Prior to disposal, it is essential to adhere to standard laboratory safety protocols when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Spill Management: In case of a spill, avoid generating dust. Gently sweep up the solid material and place it in a designated, labeled container for disposal.
II. Disposal Procedures for this compound
Based on the non-hazardous nature of the similar C3 compound, the primary disposal route for this compound is through a licensed professional waste disposal service or by incineration.
Step-by-Step Disposal Protocol:
-
Containerization:
-
Place the waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), into a clearly labeled, sealed, and appropriate waste container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include any relevant hazard information (even if none is officially designated, it is good practice to note it is a chemical for disposal).
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure area for chemical waste, away from incompatible materials.
-
Storage conditions should be cool and dry.[6]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with the chemical name and any available safety information.
-
Quantitative Data Summary:
| Parameter | Value | Source |
| Molecular Formula (C3 analog) | C26H39Cl2N5O4S | [5][7] |
| Molecular Weight (C3 analog) | 588.59 g/mol | [5][7] |
| Purity (Typical) | ≥95% | [8] |
| Storage Temperature | -20°C to -80°C (for stock solutions) | [9][10][11] |
III. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below.
Caption: Disposal workflow for this compound.
IV. Decision-Making for Chemical Waste Segregation
The following diagram illustrates the decision-making process for segregating chemical waste, which should be applied to this compound.
Caption: Logic for segregating chemical waste in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. carlroth.com [carlroth.com]
- 7. (S,R,S)-AHPC-C3-NH2 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 8. (S,R,S)-AHPC-PEG2-amine hydrochloride salt, CAS 2010159-60-9 | AxisPharm [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
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